molecular formula C10H7Cl2NO2 B019021 5-Chloroacetyl-6-chlorooxindole CAS No. 118307-04-3

5-Chloroacetyl-6-chlorooxindole

Numéro de catalogue: B019021
Numéro CAS: 118307-04-3
Poids moléculaire: 244.07 g/mol
Clé InChI: LWWVMDRRHHCTMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Chloroacetyl-6-chlorooxindole ( 118307-04-3) is an organic heterocyclic compound serving as a versatile building block in chemical synthesis. It has a molecular formula of C 10 H 7 Cl 2 NO 2 and a molecular weight of 244.07 g/mol [ ]. The compound is characterized as a light brown to light orange solid with a melting point of 202-206 °C [ ][ ][ ]. Research Applications and Value: This specialty intermediate is primarily utilized in pharmaceutical and agrochemical research and development [ ]. Its molecular structure, which features both a chloroacetyl group and an oxindole core, makes it a valuable precursor for the synthesis of more complex molecules. Its key research value lies in its application towards targeted synthesis in medicinal chemistry [ ]. Handling and Safety: This compound requires careful handling. It is classified as an irritant (Hazard Code Xi) and carries risk phrase R34, indicating it may cause burns and serious eye damage [ ][ ][ ]. Researchers should consult the Safety Data Sheet (SDS) and wear suitable protective equipment, including gloves and eye/face protection. It is recommended to use only in a chemical fume hood [ ]. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or human consumption uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-chloro-5-(2-chloroacetyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWVMDRRHHCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395646
Record name 5-chloroacetyl-6-chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118307-04-3
Record name 5-(2-Chloroacetyl)-6-chlorooxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118307-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloroacetyl-6-chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloroacetyl-6-chlorooxindole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroacetyl-6-chlorooxindole is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1] Its molecular structure, featuring a reactive chloroacetyl group and a substituted oxindole core, makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and handling of this compound, with a focus on its application in pharmaceutical development.

Chemical Structure and Properties

This compound, with the CAS Number 118307-04-3, is a solid, typically appearing as a light brown powder.[2] Its chemical formula is C₁₀H₇Cl₂NO₂, and it has a molecular weight of 244.07 g/mol .[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

PropertyValueSource
CAS Number 118307-04-3[3]
Molecular Formula C₁₀H₇Cl₂NO₂[3][4]
Molecular Weight 244.07 g/mol [2][3][4]
Appearance Light Brown Solid
Melting Point 202-206 °C
Boiling Point (Predicted) 439.1 ± 45.0 °C
Density (Predicted) 1.471 ± 0.06 g/cm³
Solubility Soluble in Methanol and DMSO[2]
Storage 2-8 °C[2]
Spectral Data

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride.[6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

The following is a composite experimental protocol based on information from various sources. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

  • 6-Chlorooxindole

  • Chloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice

  • Water

  • Methanol

Procedure:

  • In a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled suspension with continuous stirring.

  • To this mixture, add 6-chlorooxindole portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and water with vigorous stirring.

  • The solid product will precipitate out of the solution.

  • Filter the crude product and wash it thoroughly with water until the filtrate is neutral.

  • Further purify the product by washing with cold methanol.

  • Dry the purified this compound under vacuum.

Role in the Synthesis of Ziprasidone

This compound is a pivotal intermediate in the multi-step synthesis of Ziprasidone. The chloroacetyl group is subsequently reduced to a chloroethyl group, which then undergoes a nucleophilic substitution reaction with 1-(1,2-benzisothiazol-3-yl)piperazine to form the final Ziprasidone molecule.

The following diagram illustrates the synthetic pathway from 6-chlorooxindole to Ziprasidone, highlighting the role of this compound.

Ziprasidone_Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of Ziprasidone 6-Chlorooxindole 6-Chlorooxindole reaction_1 6-Chlorooxindole->reaction_1 Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->reaction_1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_1 This compound This compound 6-Chloro-5-(2-chloroethyl)oxindole 6-Chloro-5-(2-chloroethyl)oxindole This compound->6-Chloro-5-(2-chloroethyl)oxindole Reduction reaction_1->this compound Friedel-Crafts Acylation Reduction Reduction Reduction->6-Chloro-5-(2-chloroethyl)oxindole reaction_2 6-Chloro-5-(2-chloroethyl)oxindole->reaction_2 Piperazine_derivative 1-(1,2-benzisothiazol-3-yl)piperazine Piperazine_derivative->reaction_2 Ziprasidone Ziprasidone reaction_2->Ziprasidone Nucleophilic Substitution

Figure 1: Synthetic pathway to Ziprasidone.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of Ziprasidone. A thorough understanding of its chemical properties and synthetic methodologies is crucial for researchers and drug development professionals. While detailed experimental data is often proprietary, the information provided in this guide serves as a valuable resource for the synthesis and application of this key compound.

References

An In-depth Technical Guide to the Synthesis of 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloroacetyl-6-chlorooxindole, a key intermediate in the pharmaceutical industry, notably in the manufacturing of the atypical antipsychotic agent, Ziprasidone. This document details the synthesis of the precursor, 6-chlorooxindole, and the subsequent Friedel-Crafts acylation to yield the target compound. The information is compiled and adapted from various patents and chemical literature to provide detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Synthesis of the Precursor: 6-Chlorooxindole

The synthesis of 6-chlorooxindole is a multi-step process that begins with 2,5-dichloronitrobenzene. The overall pathway involves the formation of a malonate derivative, followed by hydrolysis, decarboxylation, reduction of the nitro group, and subsequent cyclization.

Synthesis Pathway of 6-Chlorooxindole

The synthesis proceeds through the following key transformations:

G A 2,5-Dichloronitrobenzene B Dimethyl (4-chloro-2-nitrophenyl)malonate A->B Dimethyl malonate, K2CO3, DMSO C 4-Chloro-2-nitrophenylacetic acid B->C HCl, Acetic Acid, Heat D 6-Chlorooxindole C->D Fe, Acetic Acid, Methanol (Reductive Cyclization)

Figure 1: Synthesis pathway of 6-chlorooxindole.
Experimental Protocol for the Synthesis of 6-Chlorooxindole

This protocol is a composite of procedures described in chemical literature and patents.

Step 1: Synthesis of Dimethyl (4-chloro-2-nitrophenyl)malonate

  • To a stirred solution of dimethyl malonate in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate.

  • To this suspension, add 2,5-dichloronitrobenzene.

  • Heat the reaction mixture and maintain the temperature for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up by adding water and acidifying with concentrated hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried to yield dimethyl (4-chloro-2-nitrophenyl)malonate.

Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid

  • Suspend the dimethyl (4-chloro-2-nitrophenyl)malonate in a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and add chilled water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain 4-chloro-2-nitrophenylacetic acid.

Step 3: Synthesis of 6-Chlorooxindole

  • To a mixture of acetic acid and methanol, add 4-chloro-2-nitrophenylacetic acid.

  • Heat the mixture and add iron powder portion-wise to initiate the reductive cyclization.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Upon completion, the reaction mixture is cooled and poured into cold water containing concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with water until neutral, and dried to give 6-chlorooxindole. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Quantitative Data for 6-Chlorooxindole Synthesis
StepReactantsReagents & SolventsTemperatureTimeYield
1 2,5-Dichloronitrobenzene, Dimethyl malonateK2CO3, DMSO85-95°C6-10 h~95%
2 Dimethyl (4-chloro-2-nitrophenyl)malonateAcetic acid, HCl95-100°C~6 hHigh
3 4-Chloro-2-nitrophenylacetic acidFe powder, Acetic acid, MethanolReflux2-4 h~93%

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 6-chlorooxindole.

Synthesis Pathway

This reaction involves the electrophilic substitution of a chloroacetyl group onto the 5-position of the 6-chlorooxindole ring, catalyzed by a Lewis acid.

G A 6-Chlorooxindole B Chloroacetyl chloride C This compound A->C A->C AlCl3, Dichloroethane (Friedel-Crafts Acylation) B->C B->C AlCl3, Dichloroethane (Friedel-Crafts Acylation)

Figure 2: Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocol

The following protocol is based on established Friedel-Crafts acylation procedures and information from patents describing this specific transformation.[1]

Reaction Setup:

  • A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a trap for HCl gas, and a thermometer.

  • The apparatus is dried thoroughly and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

Procedure:

  • To the reaction flask, add a suitable halogenated hydrocarbon solvent such as methylene dichloride or dichloroethane.[1]

  • Add anhydrous aluminum chloride (AlCl₃) to the solvent with stirring. A stoichiometric amount or a slight excess of the catalyst is typically used.

  • Cool the suspension to 0-5°C using an ice bath.

  • In the dropping funnel, prepare a solution of chloroacetyl chloride in the same solvent.

  • Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10°C.

  • After the addition is complete, add a solution of 6-chlorooxindole in the same solvent dropwise to the reaction mixture, again keeping the temperature controlled.

  • Once the addition of 6-chlorooxindole is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

  • Maintain the reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Workup and Purification:

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Stir the mixture vigorously until all the solids have dissolved.

  • Separate the organic layer.

  • Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as acetic acid or an alcohol/water mixture, to yield this compound as a solid.

Quantitative Data
ReactantMolar Equivalent
6-Chlorooxindole1.0
Chloroacetyl chloride1.1 - 1.5
Aluminum Chloride (AlCl₃)1.1 - 2.0

Reaction Conditions:

ParameterValue
Solvent Dichloroethane or Methylene Dichloride
Initial Temperature 0-10°C
Reaction Temperature Reflux
Reaction Time 2-6 hours (TLC monitored)
Purity (typical) >98% after recrystallization

Conclusion

The synthesis of this compound is a critical process in the production of important pharmaceuticals. The outlined pathways, particularly the Friedel-Crafts acylation of 6-chlorooxindole, provide a reliable and scalable method for its preparation. Careful control of reaction conditions, especially temperature and moisture, is crucial for achieving high yields and purity of the final product. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the successful synthesis of this valuable intermediate.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Chloroacetyl-6-chlorooxindole, a key intermediate in the synthesis of pharmaceuticals such as Ziprasidone. While comprehensive spectroscopic data for this compound is not publicly available, this document compiles available spectral information for its immediate precursor, 6-chlorooxindole, and a structurally related isomer, 5-chlorooxindole, to serve as a valuable reference. Furthermore, a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is presented, along with a visual representation of the synthetic workflow. General methodologies for the spectroscopic techniques discussed are also included to provide a comprehensive resource for researchers in the field.

Introduction

This compound (CAS No. 118307-04-3) is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the atypical antipsychotic medication Ziprasidone. The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous identification and purity assessment. This guide addresses the need for accessible spectroscopic and synthetic information for this compound.

Note on Data Availability: Extensive searches of public databases and scientific literature did not yield publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. The data presented herein for 6-chlorooxindole and 5-chlorooxindole are intended to provide a comparative reference for researchers working with these and related compounds.

Spectroscopic Data of Related Compounds

To aid researchers in the characterization of this compound, the following sections provide spectroscopic data for its direct precursor, 6-chlorooxindole, and the related isomer, 5-chlorooxindole.

Spectroscopic Data of 6-Chlorooxindole

6-Chlorooxindole (CAS No. 56341-37-8) is the direct starting material for the synthesis of this compound.

Table 1: ¹³C NMR Spectroscopic Data for 6-Chlorooxindole [1]

Chemical Shift (ppm)Assignment
Data not available in search results

Table 2: IR Spectroscopic Data for 6-Chlorooxindole [2]

Wavenumber (cm⁻¹)Interpretation
Specific peak data not available in search results

Table 3: Mass Spectrometry Data for 6-Chloroindole (related structure) [3][4]

m/zInterpretation
151[M]⁺ (Molecular Ion)
Additional fragmentation data not available
Spectroscopic Data of 5-Chlorooxindole

5-Chlorooxindole (CAS No. 17630-75-0) is a structural isomer of 6-chlorooxindole and can provide comparative spectral insights.

Table 4: ¹H NMR Spectroscopic Data for 5-Chlorooxindole [5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.50s1HNH
7.25d1HAr-H
7.21dd1HAr-H
6.81d1HAr-H
3.51s2HCH₂

Solvent: DMSO-d₆

Table 5: IR Spectroscopic Data for 5-Chlorooxindole [6]

Wavenumber (cm⁻¹)Interpretation
Specific peak data not available in search results

Table 6: Mass Spectrometry Data for 5-Chlorooxindole [7]

m/zInterpretation
167[M]⁺ (Molecular Ion)
Additional fragmentation data not available

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride.

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 6-chlorooxindole to this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product Reactant1 6-Chlorooxindole Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Catalyst Aluminum Chloride (AlCl₃) Catalyst->Reaction Catalyst Solvent Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) Solvent->Reaction Solvent Product This compound Reaction->Product

References

5-Chloroacetyl-6-chlorooxindole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloroacetyl-6-chlorooxindole, a key intermediate in pharmaceutical synthesis. This document covers its chemical identity, physicochemical properties, synthesis, applications, and safety and handling protocols, designed for professionals in research and drug development.

Chemical Identity and Properties

This compound is a substituted oxindole that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its fundamental details are summarized below.

IdentifierValue
CAS Number 118307-04-3[1]
Molecular Formula C₁₀H₇Cl₂NO₂[1]
Molecular Weight 244.07 g/mol [1]
IUPAC Name 5-(2-chloroacetyl)-6-chloro-1,3-dihydro-2H-indol-2-one[2]
Synonyms 5-Chloroacetyl-6-chloro-1,3-dihydroindol-2H-indone-2-one, 6-Chloro-5-(2-chloroacetyl)indolin-2-one, Ziprasidone Impurity 10

A comprehensive summary of its physicochemical properties is provided in the following table.

PropertyValueSource
Appearance Light brown solidPharmaffiliates
Melting Point 202-206°CChemicalBook
Boiling Point (Predicted) 439.1 ± 45.0 °C at 760 mmHgChemicalBook
Density (Predicted) 1.471 ± 0.06 g/cm³ChemicalBook
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)ChemicalBook
pKa (Predicted) 12.55 ± 0.20ChemicalBook
Storage Temperature -20°C Freezer or 2-8°C RefrigeratorChemicalBook, Pharmaffiliates

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 6-chlorooxindole.[3] This electrophilic aromatic substitution reaction utilizes chloroacetyl chloride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a composite of established methodologies for Friedel-Crafts acylation and information from patents describing the synthesis of Ziprasidone intermediates.[3][5]

Materials:

  • 6-Chlorooxindole

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide, nitromethane, or a halogenated hydrocarbon)[5]

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., methylene chloride or diethyl ether)

Procedure:

  • In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add chloroacetyl chloride to the stirred suspension.

  • In a separate flask, dissolve 6-chlorooxindole in the anhydrous solvent.

  • Add the 6-chlorooxindole solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from an appropriate solvent.

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of the atypical antipsychotic drug, Ziprasidone.

The synthetic pathway involves the following key transformations:

  • Friedel-Crafts Acylation: As detailed above, 6-chlorooxindole is acylated to produce this compound.

  • Reduction: The ketone group of this compound is then reduced to yield 6-chloro-5-(2-chloroethyl)oxindole. This reduction is typically achieved using a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid.[3]

The following diagram illustrates the workflow for the synthesis and subsequent utilization of this compound in the Ziprasidone synthesis pathway.

G Synthesis and Utilization of this compound cluster_synthesis Synthesis cluster_utilization Utilization in Ziprasidone Synthesis 6-Chlorooxindole 6-Chlorooxindole Friedel-Crafts Acylation Friedel-Crafts Acylation 6-Chlorooxindole->Friedel-Crafts Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Catalyst This compound This compound Friedel-Crafts Acylation->this compound Reduction Reduction This compound->Reduction 6-Chloro-5-(2-chloroethyl)oxindole 6-Chloro-5-(2-chloroethyl)oxindole Reduction->6-Chloro-5-(2-chloroethyl)oxindole Triethylsilane / TFA Triethylsilane / TFA Triethylsilane / TFA->Reduction Reducing Agent

Caption: Synthetic workflow of this compound and its subsequent reduction.

Safety and Handling

Due to the reactive nature of the reagents and the potential hazards of the product, proper safety precautions must be observed when handling this compound and its precursors.

Hazard CategoryPrecautionary Measures
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][7] Ensure that eyewash stations and safety showers are close to the workstation location.[6][7]
Handling Handle in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[7]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store in a corrosives area. Keep away from water or moist air.[6] Incompatible with water, strong bases, and alcohols.[6]
Fire and Explosion Hazards Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[6] In case of fire, use CO₂, dry chemical, or foam for extinction.[6]
First Aid Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7] Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[6] Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6] Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[6]

This guide is intended to provide comprehensive technical information for research and development purposes. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a novel compound is paramount to its successful progression from a promising candidate to a viable therapeutic. This in-depth technical guide focuses on 5-Chloroacetyl-6-chlorooxindole, a key intermediate in the synthesis of several pharmacologically active compounds. This document provides a comprehensive overview of the methodologies required to assess its solubility and stability, critical parameters that influence bioavailability, formulation, and storage.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established protocols and industry-standard practices necessary to generate this crucial information. By following these methodologies, researchers can build a robust data package to inform decision-making throughout the drug development pipeline.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Preliminary assessments indicate that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] However, a quantitative understanding across a range of relevant solvents is essential.

Quantitative Solubility Determination

The equilibrium solubility of this compound should be determined in a variety of solvents relevant to pharmaceutical development. The shake-flask method is a widely accepted technique for this purpose.

Table 1: Illustrative Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Method
Water (pH 5.0)< 0.1< 0.0004Shake-Flask
Water (pH 7.4)< 0.1< 0.0004Shake-Flask
0.1 N HCl< 0.1< 0.0004Shake-Flask
MethanolData to be determinedData to be determinedShake-Flask
EthanolData to be determinedData to be determinedShake-Flask
AcetoneData to be determinedData to be determinedShake-Flask
AcetonitrileData to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determinedShake-Flask
Polyethylene Glycol 400 (PEG 400)Data to be determinedData to be determinedShake-Flask
Propylene GlycolData to be determinedData to be determinedShake-Flask

Note: The above table is a template. Experimental values need to be determined.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to allow the undissolved solid to sediment. Subsequently, filter the supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL and mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Reporting A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Sealed Vial C Sedimentation B->C Allow to stand D Filtration (0.22 µm filter) C->D Separate solid E HPLC-UV Analysis D->E Saturated solution F Report solubility (mg/mL, mol/L) E->F Concentration data

Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

Assessing the stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[2][3][4][5] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[6] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[8]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Hydrolytic
Acidic0.1 N HCl60°C2, 6, 12, 24 hours
NeutralPurified Water60°C2, 6, 12, 24 hours
Basic0.1 N NaOHRoom Temperature1, 2, 4, 8 hours
Oxidative 3% H₂O₂Room Temperature2, 6, 12, 24 hours
Photolytic Solid & SolutionICH Q1B specifiedAs per guidelines
Thermal (Dry Heat) Solid80°C24, 48, 72 hours
Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For solid-state studies, expose the powder directly to the stress conditions.

  • Stress Application: Subject the samples to the conditions outlined in Table 2.

  • Time-Point Sampling: At each specified time point, withdraw an aliquot of the sample.

  • Neutralization/Quenching: For acidic and basic solutions, neutralize the sample to prevent further degradation. For oxidative studies, the reaction may be quenched if necessary.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and identification of degradation products.

  • Mass Balance Calculation: Evaluate the mass balance to ensure that all degradation products are accounted for.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions A Prepare this compound Sample (Solid or Solution) B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (H₂O₂) A->C D Photolytic (ICH Q1B) A->D E Thermal (Dry Heat) A->E F Sample at Time Points B->F C->F D->F E->F G Neutralize / Quench Reaction F->G H Analyze by Stability-Indicating Method (HPLC-PDA-MS) G->H I Identify Degradants & Assess Mass Balance H->I

General Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method Development

A crucial outcome of forced degradation studies is the development of a validated stability-indicating analytical method (SIAM).[9][10] This method must be able to separate, detect, and quantify the intact API in the presence of its degradation products and any process-related impurities.

Key characteristics of a SIAM:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, formal stability studies under ICH-prescribed conditions are initiated to determine the retest period or shelf life and recommended storage conditions.[2][3][4]

Table 3: ICH Conditions for Long-Term and Accelerated Stability Studies

StudyStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

The selection of the appropriate long-term testing conditions is based on the climatic zone in which the drug product will be marketed.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in the drug development process. While specific data for this compound is limited, the established protocols and methodologies outlined in this guide provide a clear roadmap for researchers to generate the necessary data. The systematic determination of its solubility profile and the execution of comprehensive stability studies, including forced degradation and long-term testing, will enable informed decisions regarding formulation development, manufacturing, and storage, ultimately contributing to the successful development of new and effective medicines. It is recommended to store this compound under room temperature away from light.[11]

References

Potential biological activity of 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data on the Biological Activity of 5-Chloroacetyl-6-chlorooxindole

A comprehensive review of publicly accessible scientific literature and databases has revealed no specific information regarding the biological activity, synthesis, or mechanism of action of the chemical compound this compound. This indicates a significant gap in the existing research landscape for this particular molecule.

As a result of the absence of foundational data, this guide cannot provide an in-depth analysis of its potential therapeutic effects, experimental protocols, or associated signaling pathways. The core requirements of data presentation in structured tables and detailed methodologies for key experiments cannot be fulfilled at this time due to the lack of published studies.

Further research, including de novo synthesis and comprehensive biological screening, would be necessary to elucidate any potential pharmacological properties of this compound. Without such foundational studies, any discussion of its biological activity would be purely speculative.

Researchers, scientists, and drug development professionals interested in the therapeutic potential of novel oxindole derivatives may consider initiating exploratory studies on this compound to determine its bioactivity profile. Such research would be the first step in understanding its possible applications in medicine.

In Silico Prediction of 5-Chloroacetyl-6-chlorooxindole Targets: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed in silico workflow for identifying the biological targets of 5-Chloroacetyl-6-chlorooxindole. As of the last update, specific experimental data on the targets of this compound are not publicly available. Therefore, the data presented herein is illustrative and hypothetical, intended to serve as a guide for a potential research strategy.

Introduction

This compound is a small molecule with potential for biological activity, yet its mechanism of action and specific molecular targets remain uncharacterized. Identifying the protein targets of novel compounds is a critical step in drug discovery, providing insights into efficacy, toxicity, and potential for therapeutic development. In silico methods, or computational approaches, offer a rapid and cost-effective strategy for generating testable hypotheses about drug-target interactions.[1][2]

This technical guide details a comprehensive in silico workflow to predict and prioritize the biological targets of this compound. The proposed methodology integrates ligand-based and structure-based approaches, culminating in network pharmacology analysis to elucidate the compound's potential impact on cellular signaling pathways.

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying the targets of this compound is a multi-step process designed to leverage complementary computational techniques. This approach begins with broad, ligand-based screening to identify potential target families, followed by more specific structure-based docking to pinpoint direct protein interactions. The final step involves placing these potential targets within the broader context of biological pathways.

G cluster_0 Ligand-Based Screening cluster_1 Structure-Based Screening cluster_2 Pathway & Network Analysis cluster_3 Experimental Validation A Input Compound: This compound B 2D Fingerprint & 3D Shape Similarity Screening A->B D List of Potential Target Classes B->D C Databases: ChEMBL, DrugBank, PDB C->B E Reverse Molecular Docking D->E D->E G Ranked List of Potential Protein Targets E->G F Protein Structure Database (PDB) F->E H Protein-Protein Interaction (PPI) Network Construction G->H G->H J Identification of Key Signaling Pathways H->J I Databases: STRING, Cytoscape I->H K Hypothesis Generation J->K J->K L Biochemical & Cellular Assays K->L

Figure 1: Proposed in silico workflow for target identification.

Methodologies and Hypothetical Data

Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[2] By comparing the structure of this compound to a vast database of compounds with known targets, we can infer its potential biological interactions.

Experimental Protocol:

  • Compound Preparation: The 2D structure of this compound is converted into a canonical SMILES representation. Its 3D conformation is generated and optimized using a suitable force field (e.g., MMFF94).

  • Database Selection: Large-scale bioactivity databases such as ChEMBL and DrugBank will be used for screening. These databases contain information on millions of compounds and their experimentally determined biological targets.

  • Similarity Metrics:

    • 2D Fingerprints: Molecular fingerprints (e.g., Morgan fingerprints) are generated for the query compound and all database compounds. The Tanimoto coefficient is then calculated to quantify the structural similarity.

    • 3D Shape Similarity: The 3D shape and pharmacophore features of the query molecule are compared to those of the database compounds using algorithms like ROCS (Rapid Overlay of Chemical Structures).

  • Data Analysis: Compounds in the database with a high similarity score (e.g., Tanimoto coefficient > 0.7) are identified, and their known targets are aggregated to create a list of potential target classes for this compound.

Hypothetical Results:

The following table summarizes hypothetical results from a ligand-based similarity screen.

Target ClassRepresentative TargetMax Tanimoto Similarity3D Shape ScoreImplication
KinasesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)0.780.85Potential anti-angiogenic activity
KinasesGlycogen Synthase Kinase 3 Beta (GSK-3β)0.750.81Implication in neurodegenerative diseases and cancer
ProteasesCaspase-30.720.79Potential role in apoptosis
OtherBromodomain-containing protein 4 (BRD4)0.680.75Potential epigenetic regulatory functions

Table 1: Hypothetical Ligand-Based Screening Results for this compound.

Structure-Based Target Prediction (Reverse Docking)

Structure-based methods use the 3D structure of potential protein targets to predict binding interactions. Reverse docking involves screening a single ligand (this compound) against a large library of protein structures to identify those with the highest binding affinity.[2]

Experimental Protocol:

  • Ligand Preparation: The 3D structure of this compound is prepared for docking by assigning partial charges and defining rotatable bonds.

  • Target Library Preparation: A library of human protein structures is sourced from the Protein Data Bank (PDB). Each protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Molecular Docking: A docking algorithm (e.g., AutoDock Vina, Glide) is used to predict the binding pose and estimate the binding affinity (docking score) of this compound to each protein in the library.

  • Scoring and Ranking: The protein targets are ranked based on their docking scores. Top-ranked proteins are considered high-priority candidates for further investigation.

Hypothetical Results:

The table below presents hypothetical docking scores for top-ranking protein targets.

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-23VID-9.8Cys919, Asp1046
GSK-3β1Q41-9.2Val135, Lys85
Caspase-32J32-8.7Arg179, Gly122
BRD43MXF-8.5Asn140, Trp81

Table 2: Hypothetical Reverse Docking Results.

Network Pharmacology and Pathway Analysis

The prioritized list of potential targets from ligand- and structure-based screening can be used to explore the broader biological context. Network pharmacology helps to understand how a compound might affect complex cellular signaling networks.[1]

Experimental Protocol:

  • Network Construction: The top-ranked potential targets are used as input for a protein-protein interaction (PPI) network construction tool like the STRING database.

  • Network Visualization and Analysis: The resulting PPI network is visualized using software like Cytoscape. Network topology is analyzed to identify highly connected "hub" proteins.

  • Pathway Enrichment Analysis: The list of potential targets is submitted to pathway analysis tools (e.g., Metascape, Reactome) to identify biological pathways that are significantly enriched with these proteins.

Hypothetical Results:

Pathway analysis might reveal that the potential targets of this compound are enriched in pathways such as the MAPK signaling pathway, apoptosis, and cell cycle regulation.

G node_input This compound node_vegfr2 VEGFR-2 node_input->node_vegfr2 Inhibits node_gsk3b GSK-3β node_input->node_gsk3b Inhibits node_casp3 Caspase-3 node_input->node_casp3 Activates node_raf RAF node_vegfr2->node_raf Activates node_bad Bad node_gsk3b->node_bad Inhibits node_apoptosis Apoptosis node_casp3->node_apoptosis node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_proliferation Proliferation node_erk->node_proliferation node_procasp9 Pro-caspase-9 node_bad->node_procasp9 Promotes cleavage node_procasp9->node_casp3

Figure 2: Hypothetical signaling pathway impacted by the compound.

Conclusion and Future Directions

This whitepaper outlines a robust in silico strategy for the prediction of biological targets for this compound. By combining ligand-based similarity searches, reverse molecular docking, and network pharmacology, this workflow can efficiently generate a prioritized list of potential protein targets and shed light on the compound's potential mechanisms of action.

The hypothetical results suggest that this compound may target protein kinases and proteases, potentially influencing pathways related to cell proliferation and apoptosis. It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. Future work should focus on biochemical and cellular assays, such as enzyme inhibition assays, binding affinity measurements (e.g., using surface plasmon resonance), and cell viability studies, to confirm the predicted targets and elucidate the biological effects of this compound.

References

5-Chloroacetyl-6-chlorooxindole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloroacetyl-6-chlorooxindole, with the CAS Number 118307-04-3, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the atypical antipsychotic medication, Ziprasidone.[1] This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and subsequent use in pharmaceutical manufacturing. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a light brown solid at room temperature.[2] Its chemical structure and key properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 118307-04-3[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula C₁₀H₇Cl₂NO₂[1][2][3][4][5][6][8][9][10][11][12]
Molecular Weight 244.07 g/mol [2][4][5][6][8][10][11][12]
IUPAC Name 6-chloro-5-(2-chloroacetyl)-1,3-dihydro-2H-indol-2-one[1][12]
Synonyms 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one, 6-Chloro-5-(2-chloroacetyl)indolin-2-one[1][5][6][8][9][10][11][12]
Appearance Light Orange to Brown Solid[5][6]
Melting Point 202-206 °C[2]
Boiling Point (Predicted) 439.1 ± 45.0 °C[2]
Density (Predicted) 1.471 ± 0.06 g/cm³[2]
Purity Typically ≥98%[3][4][10][11]
Storage Conditions -20°C Freezer or 2-8°C Refrigerator[2][5][6]
Solubility Slightly soluble in DMSO and Methanol (sonication may be required)[2]

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, primarily as a research chemical or a pharmaceutical intermediate. The typical purity offered is greater than 98%. Below is a summary of some of the commercial suppliers.

SupplierPurityNotes
P&S Chemicals Information available upon requestProvides IUPAC name, CAS number, and synonyms.[1]
Watson International Ltd ≥98%Offers various packaging sizes from 1g to 200kg.[3]
Synblock ≥98%Provides key technical data and mentions availability of MSDS, NMR, HPLC, and LC-MS data.[4][10][11]
ChemicalBook Information available from various listed suppliersA platform listing multiple suppliers with varying prices and quantities.[2][5]
Pharmaffiliates Information available upon requestLists the compound as a pharmaceutical standard and intermediate.[6]
Klivon HPLC Purity >90%, >95%, or >97%Offers the compound as an impurity standard for Ziprasidone.[9][12]
Alfa Chemistry Information available upon requestProvides a range of physicochemical properties.[7]
Biosynth Information available upon requestOffers analytical data such as NMR spectra.[13]
SynZeal Information available upon requestSupplies the compound as a pharmaceutical reference standard with detailed characterization data.[5][8]

Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of Ziprasidone. The following protocols are based on procedures outlined in the patent literature.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound from 6-chlorooxindole.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-Chlorooxindole 6-Chlorooxindole Product Friedel-Crafts Acylation 6-Chlorooxindole->Product 1. Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Product 2. Aluminum chloride (AlCl₃) Aluminum chloride (AlCl₃) Aluminum chloride (AlCl₃)->Product Catalyst Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) This compound This compound

Figure 1: Synthesis of this compound.

Materials:

  • 6-Chlorooxindole

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • A halogenated hydrocarbon solvent (e.g., dichloromethane, dichloroethane)[4]

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

Procedure:

  • In a suitable reaction vessel under an inert atmosphere, suspend 6-chlorooxindole in the chosen halogenated hydrocarbon solvent.

  • Cool the mixture to a reduced temperature (e.g., 0-5 °C).

  • Gradually add aluminum chloride to the suspension while maintaining the temperature.

  • Slowly add chloroacetyl chloride to the reaction mixture, ensuring the temperature remains controlled.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the collected solid with water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

  • Dry the purified this compound under vacuum.

Use of this compound in the Synthesis of a Ziprasidone Intermediate

This protocol outlines the reduction of the chloroacetyl group to a chloroethyl group, a key step towards the synthesis of Ziprasidone.

Reaction Scheme:

Reduction of this compound cluster_reactant Reactant cluster_reagents Reagents cluster_product Product This compound This compound Reaction Reduction This compound->Reaction Triethylsilane Triethylsilane Triethylsilane->Reaction Trifluoroacetic acid Trifluoroacetic acid Trifluoroacetic acid->Reaction 6-chloro-5-(2-chloroethyl)oxindole 6-chloro-5-(2-chloroethyl)oxindole Reaction->6-chloro-5-(2-chloroethyl)oxindole

Figure 2: Reduction to a Ziprasidone intermediate.

Materials:

  • This compound

  • Triethylsilane

  • Trifluoroacetic acid

  • Chilled water

  • Apparatus for inert atmosphere reaction

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, charge trifluoroacetic acid and this compound at room temperature (25-30 °C).[3]

  • Stir the mixture for approximately 15 minutes and then cool to 0-5 °C with stirring.[3]

  • Slowly add triethylsilane to the reaction mixture over a period of about 30 minutes, ensuring the temperature is maintained between 0-5 °C.[3]

  • Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to gradually warm to 30-35 °C and continue stirring for approximately 6 hours.[3]

  • Cool the reaction mixture to 5-10 °C and slowly add chilled water to precipitate the product.[3]

  • Stir the resulting slurry for about 1 hour and then filter to collect the solid product.[3]

  • Wash the solid with water and dry it under vacuum to yield 6-chloro-5-(2-chloroethyl)oxindole.

Logical Relationships and Workflow

The primary utility of this compound is as a pivotal intermediate in the multi-step synthesis of Ziprasidone. The following diagram illustrates the logical flow of this synthetic pathway.

Ziprasidone_Synthesis_Workflow Start 6-Chlorooxindole Intermediate1 This compound Start->Intermediate1 Friedel-Crafts Acylation (with Chloroacetyl Chloride) Intermediate2 6-chloro-5-(2-chloroethyl)oxindole Intermediate1->Intermediate2 Reduction (with Triethylsilane) FinalProduct Ziprasidone Intermediate2->FinalProduct Condensation Reactant2 3-(1-piperazinyl)-1,2-benzisothiazole Reactant2->FinalProduct

Figure 3: Synthetic pathway of Ziprasidone.

Conclusion

This compound is a commercially available and indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of Ziprasidone. This guide has provided a comprehensive overview of its chemical properties, a list of potential suppliers, and detailed experimental protocols for its synthesis and subsequent conversion. The provided diagrams illustrate the key chemical transformations and the overall synthetic workflow. For researchers and drug development professionals, a thorough understanding of this intermediate is crucial for the efficient and successful production of its corresponding active pharmaceutical ingredient.

References

Methodological & Application

Protocol for using 5-Chloroacetyl-6-chlorooxindole in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Cell-Based Assays

Disclaimer: Extensive literature review indicates that 5-Chloroacetyl-6-chlorooxindole is primarily documented as a chemical intermediate in the synthesis of the antipsychotic drug Ziprasidone. As of the current date, there are no established or published protocols detailing the direct use of this compound in cell-based assays for functional screening or pathway analysis.

The following application notes and protocols are provided as a hypothetical example to illustrate how a novel compound with suspected bioactivity could be evaluated in a relevant cell-based assay. The selected assay is based on the known pharmacological targets of Ziprasidone, the final product synthesized from this compound.

Hypothetical Application: Screening for Dopamine D2 Receptor Antagonism

This document describes a protocol for evaluating the potential of a test compound, designated here as "Compound X" (representing this compound in this hypothetical context), to act as an antagonist at the human dopamine D2 receptor. The assay is based on measuring changes in intracellular cyclic AMP (cAMP) levels in a recombinant cell line stably expressing the D2 receptor.

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to an inhibitory G-protein (Gαi/o). Activation of the D2 receptor by an agonist (e.g., dopamine) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1] An antagonist will block this effect, thereby restoring cAMP levels in the presence of an agonist.

I. Signaling Pathway

The activation of the Gαi/o-coupled Dopamine D2 Receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the production of the second messenger cAMP from ATP. A competitive antagonist would block the binding of dopamine to the receptor, thus preventing this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Compound_X Compound X (Antagonist) Compound_X->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Downstream Downstream Signaling cAMP->Downstream

Figure 1: Dopamine D2 Receptor Signaling Pathway.
II. Experimental Protocols

A. Cell Culture and Maintenance

  • Cell Line: HEK293 cells stably expressing the human Dopamine D2 Receptor (HEK-D2).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

B. cAMP Measurement Assay (HTRF-based)

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the quantification of cAMP.

  • Cell Seeding:

    • Harvest HEK-D2 cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in an assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).

    • Seed 5,000 cells per well in a 384-well low-volume white plate.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of Compound X in DMSO.

    • Perform serial dilutions of Compound X in the assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Add the diluted Compound X solutions to the cell plate. For antagonist mode, also include wells with a known D2 antagonist (e.g., Haloperidol) as a positive control and wells with assay buffer only (vehicle control).

    • Incubate the plate for 20 minutes at room temperature.

  • Agonist Challenge:

    • Prepare a solution of Dopamine at a concentration that elicits a submaximal response (EC80), which should be predetermined.

    • Add the Dopamine solution to all wells except the basal control wells.

    • Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells according to the manufacturer's instructions.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

III. Data Presentation

The following tables represent hypothetical data from the described cAMP assay to determine the potency of Compound X as a D2 receptor antagonist.

Table 1: Hypothetical Dose-Response Data for Compound X

Compound X Concentration (M) HTRF Ratio (Mean ± SD) % Inhibition of Dopamine Response
1.00E-09 1250 ± 85 5.2
1.00E-08 1400 ± 92 12.0
1.00E-07 2100 ± 150 45.0
5.00E-07 2550 ± 180 67.5
1.00E-06 2800 ± 200 79.0
5.00E-06 2950 ± 210 86.5
1.00E-05 3000 ± 215 89.0

| 1.00E-04 | 3050 ± 220 | 91.5 |

Table 2: Summary of Hypothetical IC50 Values

Compound IC50 (µM)
Compound X 0.25

| Haloperidol (Control) | 0.015 |

IV. Experimental Workflow Visualization

The following diagram illustrates the workflow for the cell-based cAMP assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HEK-D2 Cells Cell_Seeding 3. Seed Cells into 384-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound X Serial Dilutions Add_Antagonist 4. Add Compound X (Antagonist) Compound_Prep->Add_Antagonist Cell_Seeding->Add_Antagonist Incubate1 5. Incubate 20 min Add_Antagonist->Incubate1 Add_Agonist 6. Add Dopamine (Agonist) Incubate1->Add_Agonist Incubate2 7. Incubate 30 min Add_Agonist->Incubate2 Lyse_Detect 8. Lyse Cells and Add HTRF Reagents Incubate2->Lyse_Detect Incubate3 9. Incubate 60 min Lyse_Detect->Incubate3 Read_Plate 10. Read Plate on HTRF Reader Incubate3->Read_Plate Calculate 11. Calculate HTRF Ratios and % Inhibition Read_Plate->Calculate IC50 12. Determine IC50 Value Calculate->IC50

Figure 2: Experimental Workflow for D2 Antagonist Screening.

These detailed, albeit hypothetical, application notes and protocols provide a framework for how this compound or any novel compound could be assessed for its activity in a specific cell-based assay. The choice of assay and cell line would ultimately depend on the hypothesized biological target of the compound .

References

Application of 5-Chloroacetyl-6-chlorooxindole as a Potential Kinase Inhibitor: A Theoretical Framework and Methodological Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroacetyl-6-chlorooxindole is a chemical intermediate primarily recognized for its role in the synthesis of the atypical antipsychotic agent, Ziprasidone. While its direct application as a kinase inhibitor is not yet established in scientific literature, its core structure, the oxindole scaffold, is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent kinase inhibitors.[1][2] This document provides a theoretical framework and detailed protocols for investigating the potential of this compound as a kinase inhibitor, leveraging the known activities of structurally related compounds.

The oxindole ring system is a key pharmacophore in several FDA-approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[1] The versatility of the oxindole scaffold allows for substitutions that can be tailored to achieve high affinity and selectivity for the ATP-binding pocket of various kinases.[2][3] Furthermore, the presence of a reactive chloroacetyl group on the 5-position of the oxindole ring in this compound introduces the potential for a covalent mechanism of action, where the compound could form an irreversible bond with a nucleophilic residue, such as cysteine, within the kinase active site. This could lead to potent and prolonged inhibition.

This application note will, therefore, explore the hypothetical application of this compound as a kinase inhibitor by providing:

  • A summary of the kinase inhibitory activity of related oxindole-based compounds.

  • A proposed mechanism of action for this compound.

  • Detailed protocols for screening and characterizing its potential kinase inhibitory activity.

Potential Kinase Targets and Mechanism of Action

Based on the known targets of other oxindole-based inhibitors, this compound could potentially target a range of kinases involved in cancer cell proliferation, angiogenesis, and inflammation. These may include:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fms-like tyrosine kinase 3 (FLT3).[1][4]

  • Non-receptor Tyrosine Kinases: Bruton's tyrosine kinase (BTK).[5]

  • Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs), Akt (Protein Kinase B), and Aurora Kinases.[4][6][7]

The proposed mechanism of action for this compound as a kinase inhibitor is twofold:

  • Competitive ATP Inhibition: The oxindole core could act as a scaffold to mimic the adenine region of ATP, thereby competing for binding to the kinase active site.

  • Covalent Inhibition: The electrophilic chloroacetyl group could act as a "warhead" that covalently modifies a nearby nucleophilic amino acid residue (e.g., cysteine) in the ATP-binding pocket. This would result in irreversible inhibition of the kinase.

A diagram illustrating the proposed covalent inhibition mechanism is provided below.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition Mechanism Kinase Kinase Active Site Cys Cysteine Residue Kinase->Cys contains ATP ATP Kinase->ATP binds CovalentBond Covalent Bond Formation (Alkylation of Cysteine) Cys->CovalentBond target of Inhibitor This compound Inhibitor->Kinase enters Inhibitor->CovalentBond reacts with InactivatedKinase Irreversibly Inhibited Kinase CovalentBond->InactivatedKinase

Caption: Proposed covalent inhibition of a kinase by this compound.

Quantitative Data of Representative Oxindole-Based Kinase Inhibitors

To provide a reference for the potential potency of oxindole-based compounds, the following table summarizes the IC50 values of Sunitinib, a well-characterized oxindole kinase inhibitor, against several of its key targets.

Kinase TargetSunitinib IC50 (nM)
VEGFR2 (KDR)9
PDGFRβ2
c-Kit4
FLT31
RET37

Data is illustrative and sourced from publicly available databases.

Experimental Protocols

The following protocols provide a general framework for evaluating the kinase inhibitor potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory activity of the compound against a panel of purified kinases.

Objective: To determine the IC50 value of this compound against selected kinases.

Materials:

  • This compound (dissolved in DMSO)

  • Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phosphospecific antibody)

  • 384-well microplates

  • Plate reader (luminescence, fluorescence, or absorbance-based)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Setup: a. To each well of a 384-well plate, add the kinase assay buffer. b. Add the test compound at various concentrations. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle). c. Add the purified kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

G start Start prep Prepare Serial Dilution of Compound start->prep setup Set up Assay Plate: Buffer, Compound, Kinase prep->setup incubate1 Pre-incubation (Compound-Kinase Binding) setup->incubate1 reaction Initiate Reaction: Add Substrate & ATP incubate1->reaction incubate2 Kinase Reaction (Incubate at Optimal Temp) reaction->incubate2 detect Stop Reaction & Add Detection Reagent incubate2->detect read Read Plate detect->read analyze Data Analysis: Calculate % Inhibition Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay

This protocol assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinases.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in relevant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HUVEC for angiogenesis, MV4-11 for FLT3-dependent leukemia)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • 96-well cell culture plates

  • CO2 incubator

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's protocol.

  • Data Analysis: a. Normalize the viability data to the DMSO control. b. Plot the percentage of cell growth against the logarithm of the compound concentration. c. Determine the GI50 value using a non-linear regression analysis.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.

Objective: To determine if this compound inhibits the phosphorylation of a target kinase and its downstream signaling proteins in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (phospho-specific and total protein for the kinase and downstream targets)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specific time.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies overnight. d. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the extent of target inhibition.

G cluster_pathway VEGFR Signaling Pathway (Simplified) cluster_inhibition Inhibitor Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Oxindole Inhibitor Inhibitor->VEGFR blocks phosphorylation

Caption: Simplified VEGFR signaling pathway as a potential target for oxindole inhibitors.

Conclusion

While this compound is currently known as a synthetic intermediate, its oxindole core structure suggests a strong potential for kinase inhibitory activity. The presence of a reactive chloroacetyl group further opens the possibility of a covalent and irreversible mode of inhibition. The protocols and theoretical framework provided in this document offer a comprehensive guide for researchers to explore this potential application. Successful validation of this hypothesis could lead to the development of a novel class of kinase inhibitors with unique pharmacological properties.

References

Application Notes and Protocols for 5-Chloroacetyl-6-chlorooxindole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-Chloroacetyl-6-chlorooxindole, a key intermediate in the synthesis of pharmaceutically active compounds, most notably the antipsychotic agent Ziprasidone.

Introduction

This compound (CAS No. 118307-04-3) is a light brown solid with the molecular formula C₁₀H₇Cl₂NO₂. It serves as a crucial building block in multi-step organic syntheses. Its primary application lies in the pharmaceutical industry as a key intermediate for the synthesis of Ziprasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The chloroacetyl group at the 5-position and the chloro-substituted oxindole core provide reactive sites for further functionalization, making it a versatile reagent in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are not extensively available in peer-reviewed literature, they can typically be obtained from commercial suppliers upon request. Below is a summary of known properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 118307-04-3[1]
Molecular Formula C₁₀H₇Cl₂NO₂[1]
Molecular Weight 244.07 g/mol [1]
Appearance Light brown solid
Purity Typically >98%[1]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be confirmed with the specific batch from the supplier.

Applications in Organic Synthesis

The principal application of this compound is in the synthesis of Ziprasidone. This involves a two-step process:

  • Friedel-Crafts Acylation: Synthesis of this compound from 6-chlorooxindole.

  • Reduction and Alkylation: Reduction of the keto group followed by N-alkylation with a piperazine derivative to yield Ziprasidone.

Below are the detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the acylation of 6-chlorooxindole with chloroacetyl chloride using a Lewis acid catalyst.

Reaction Scheme:

G cluster_0 Synthesis of this compound 6-chlorooxindole 6-Chlorooxindole product This compound 6-chlorooxindole->product 1. chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product 2. AlCl3 AlCl₃ (Lewis Acid) AlCl3->product

Caption: Friedel-Crafts acylation of 6-chlorooxindole.

Materials:

  • 6-Chlorooxindole

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or other suitable halogenated solvent

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of aluminum chloride in dichloromethane, add chloroacetyl chloride dropwise at 0-5 °C.

  • To this mixture, add 6-chlorooxindole portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and water.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Table 2: Reported Yields for the Synthesis of this compound

Starting MaterialReagentsSolventYieldReference
6-ChlorooxindoleChloroacetyl chloride, AlCl₃DichloromethaneNot specifiedPatent
6-ChlorooxindoleChloroacetyl chloride, AlCl₃Carbon disulfideNot specifiedPatent

Note: Yields can vary based on reaction scale and purification methods.

Protocol 2: Reduction of this compound

This protocol details the reduction of the acetyl group of this compound to an ethyl group, a key step in the synthesis of Ziprasidone.

Reaction Scheme:

G cluster_1 Reduction of this compound start_material This compound product 5-(2-Chloroethyl)-6-chlorooxindole start_material->product reagents Triethylsilane, Trifluoroacetic Acid reagents->product

Caption: Reduction of the keto group.

Materials:

  • This compound

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Chilled water

Procedure:

  • Charge a reaction flask with this compound and trifluoroacetic acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add triethylsilane to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

  • Allow the reaction to gradually warm to room temperature and stir for an additional 6 hours.

  • Cool the reaction mixture to 5-10 °C and slowly add chilled water to precipitate the product.

  • Stir the mixture for 1 hour.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to obtain 5-(2-chloroethyl)-6-chlorooxindole.

Table 3: Reported Yields for the Reduction of this compound

Starting MaterialReducing AgentAcidYieldReference
This compoundTriethylsilaneTrifluoroacetic acidNot specifiedPatent

Overall Synthetic Workflow: Synthesis of Ziprasidone

The following diagram illustrates the overall synthetic pathway from 6-chlorooxindole to Ziprasidone, highlighting the role of this compound.

G A 6-Chlorooxindole B This compound A->B Friedel-Crafts Acylation C 5-(2-Chloroethyl)-6-chlorooxindole B->C Reduction E Ziprasidone C->E N-Alkylation D 3-(1-Piperazinyl)-1,2-benzisothiazole D->E

Caption: Synthetic pathway to Ziprasidone.

Safety Information

This compound is an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of the antipsychotic drug Ziprasidone. The protocols provided herein, derived from patent literature, offer a foundation for its synthesis and subsequent transformations. Researchers should optimize these conditions for their specific needs and ensure thorough characterization of the synthesized materials.

References

Application Notes and Protocols for High-Throughput Screening with 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroacetyl-6-chlorooxindole is a reactive chemical compound featuring an oxindole scaffold. The presence of the chloroacetyl group makes it a potential candidate for covalent inhibition of biological targets, particularly enzymes with nucleophilic residues (such as cysteine) in their active sites. While primarily documented as a synthetic intermediate in the manufacturing of pharmaceuticals like Ziprasidone, its structural motifs suggest potential utility in targeted drug discovery screens.[1][2]

This document provides a hypothetical application framework for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of a hypothetical kinase, designated "Kinase X," which is implicated in a cancer-related signaling pathway. The protocols and data presented are for illustrative purposes to guide researchers in designing similar screening assays.

Hypothetical Target: Kinase X

For the context of this application note, we will consider "Kinase X" as a promising therapeutic target. Kinase X is a serine/threonine kinase that, when overexpressed or mutated, leads to the hyperactivation of a downstream signaling cascade promoting cell proliferation and survival in certain cancers. The active site of Kinase X contains a non-catalytic cysteine residue in proximity to the ATP-binding pocket, making it an ideal candidate for covalent inhibition by an electrophilic compound like this compound.

Signaling Pathway of Kinase X

The following diagram illustrates the hypothetical signaling pathway in which Kinase X is a key component.

KinaseX_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription_Factor Transcription Factor pSubstrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->KinaseX Covalently Inhibits

Caption: Hypothetical Signaling Pathway of Kinase X.

High-Throughput Screening Protocol

This protocol describes a luminescence-based kinase assay in a 384-well format suitable for HTS. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents:

  • Kinase X (recombinant human)

  • Kinase X substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (Dimethyl sulfoxide)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 0.1 mM DTT

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, solid-bottom assay plates

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plates 1. Prepare Compound Plates: - this compound serial dilution - Controls (DMSO, Staurosporine) Dispense_Compound 3. Dispense Compounds (50 nL) to 384-well plate Compound_Plates->Dispense_Compound Reagent_Mix 2. Prepare Master Mixes: - Kinase + Buffer - Substrate + ATP + Buffer Dispense_Kinase 4. Add Kinase Mix (5 µL) Reagent_Mix->Dispense_Kinase Dispense_Compound->Dispense_Kinase Incubate_1 5. Incubate (30 min, RT) (Compound-Kinase Pre-incubation) Dispense_Kinase->Incubate_1 Dispense_Substrate 6. Add Substrate/ATP Mix (5 µL) to initiate reaction Incubate_1->Dispense_Substrate Incubate_2 7. Incubate (60 min, RT) Dispense_Substrate->Incubate_2 Add_ADP_Glo 8. Add ADP-Glo™ Reagent (5 µL) Incubate_2->Add_ADP_Glo Incubate_3 9. Incubate (40 min, RT) Add_ADP_Glo->Incubate_3 Add_Detection 10. Add Kinase Detection Reagent (10 µL) Incubate_3->Add_Detection Incubate_4 11. Incubate (30 min, RT) Add_Detection->Incubate_4 Read_Luminescence 12. Read Luminescence Incubate_4->Read_Luminescence Data_Analysis 13. Data Analysis: - % Inhibition - IC50 Curve Fitting Read_Luminescence->Data_Analysis Hit_Confirmation_Logic Primary_Screen Primary HTS with This compound Library Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Confirmatory Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Orthogonal_Assay Orthogonal Assay (e.g., Mobility Shift Assay) Dose_Response->Orthogonal_Assay Potent (IC50 < 10 µM) Selectivity_Panel Kinase Selectivity Profiling (Counter-screening) Orthogonal_Assay->Selectivity_Panel Confirmed Activity Covalent_Binding Mechanism of Action Studies (e.g., Mass Spectrometry for covalent binding) Selectivity_Panel->Covalent_Binding Selective Confirmed_Hit Confirmed Covalent Hit Covalent_Binding->Confirmed_Hit Covalent Binding Confirmed

References

5-Chloroacetyl-6-chlorooxindole as a covalent probe for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on available scientific literature, 5-Chloroacetyl-6-chlorooxindole is primarily documented as a key intermediate in the synthesis of the antipsychotic medication Ziprasidone.[1][2][3] There is currently no direct evidence or established protocol for its use as a covalent probe for protein labeling.

This document provides a comprehensive overview of this compound's established chemical properties and its role in pharmaceutical synthesis. Additionally, it includes general protocols for covalent protein labeling using chloroacetamide-containing reagents, a class of compounds to which this compound belongs. These general protocols are provided for informational purposes and would require significant adaptation and validation for any specific, unproven application.

Chemical Properties of this compound

This compound is a solid chemical compound with the following properties:

PropertyValueReference
CAS Number 118307-04-3[4][5]
Molecular Formula C₁₀H₇Cl₂NO₂[4][5]
Molecular Weight 244.07 g/mol [5]
Melting Point 202-206°C[6]
Boiling Point 439.1±45.0 °C (Predicted)[6]
Appearance Not specified, though related compounds are off-white to tan powders.
Synonyms 6-Chloro-5-(2-chloroacetyl)indolin-2-one, 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indol-2-one[4]

Established Application: Intermediate in Ziprasidone Synthesis

The primary documented application of this compound is as a crucial intermediate in the multi-step synthesis of Ziprasidone, a potent antipsychotic agent.[1][2][3] The synthesis involves a Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride to produce this compound.[1][2][3] This intermediate is then typically reduced and subsequently condensed with another key intermediate to form Ziprasidone.[1][2][3]

Ziprasidone_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction cluster_condensation Condensation 6_chlorooxindole 6-Chlorooxindole 5_chloroacetyl This compound 6_chlorooxindole->5_chloroacetyl Friedel-Crafts Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->5_chloroacetyl reduced_intermediate 6-Chloro-5-(2-chloroethyl)oxindole 5_chloroacetyl->reduced_intermediate Reduction (e.g., with triethylsilane) Ziprasidone Ziprasidone reduced_intermediate->Ziprasidone piperazine_derivative 3-(1-Piperazinyl)-1,2-benzisothiazole piperazine_derivative->Ziprasidone

Synthesis of Ziprasidone from 6-Chlorooxindole.

General Principles of Covalent Protein Labeling with Chloroacetamides

While this compound itself is not a documented protein labeling probe, its chloroacetyl functional group is a well-known electrophilic "warhead" used in covalent protein modification.[7] Chloroacetamides are reactive towards nucleophilic amino acid side chains, with a notable specificity for the thiol group of cysteine residues.[7][8] The reaction forms a stable thioether bond, covalently linking the chloroacetamide-containing molecule to the protein.

The general mechanism involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chloride leaving group.

Cysteine_Alkylation cluster_reactants Reactants cluster_product Product Protein_Cys Protein-Cys-S⁻ Covalent_Adduct Protein-Cys-S-CH₂-CO-R + Cl⁻ Protein_Cys->Covalent_Adduct Chloroacetamide R-CO-CH₂-Cl Chloroacetamide->Covalent_Adduct

General mechanism of cysteine alkylation by a chloroacetamide.

General Protocol for Covalent Protein Labeling with a Chloroacetamide Probe

The following is a generalized protocol for protein labeling using a chloroacetamide-containing compound. This protocol is not specific to this compound and would require substantial optimization for any new probe.

Materials:

  • Purified protein of interest

  • Chloroacetamide-containing probe

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine), if necessary

  • Quenching reagent (e.g., DTT - dithiothreitol or β-mercaptoethanol)

  • Solvent for the probe (e.g., DMSO)

  • Method for removal of excess probe (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein of interest is purified to a high degree of homogeneity.

    • Dialyze the protein into a suitable reaction buffer. Buffers containing primary amines (e.g., Tris) should be avoided if lysine side-chain reactivity is a concern.

    • If targeting cysteine residues within disulfide bonds, pre-treat the protein with a reducing agent like TCEP (1-5 mM for 30 minutes at room temperature). Note that DTT should not be used at this stage as it will react with the chloroacetamide probe.[7]

  • Labeling Reaction:

    • Prepare a stock solution of the chloroacetamide probe (e.g., 10-100 mM in DMSO).

    • Add the probe stock solution to the protein solution to achieve the desired final concentration. A 10- to 100-fold molar excess of the probe over the protein is a common starting point.[7]

    • Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent containing a thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.[7]

  • Removal of Excess Probe:

    • Remove the unreacted probe and quenching reagent using a suitable method such as dialysis, size-exclusion chromatography, or buffer exchange.

  • Analysis of Labeling:

    • Confirm covalent labeling using techniques such as mass spectrometry (to identify the modified protein and specific residues), SDS-PAGE (if the probe imparts a significant mass change or contains a fluorescent tag), or functional assays to assess the impact of labeling on protein activity.

Experimental Workflow for Protein Labeling

The following diagram outlines a general workflow for a protein labeling experiment using a covalent probe.

Protein_Labeling_Workflow Start Start Protein_Prep Protein Preparation (Purification, Buffer Exchange) Start->Protein_Prep Reduction Reduction of Disulfides (Optional, with TCEP) Protein_Prep->Reduction Labeling Incubation with Chloroacetamide Probe Reduction->Labeling Quenching Quench Reaction (e.g., with DTT) Labeling->Quenching Purification Removal of Excess Probe Quenching->Purification Analysis Analysis of Labeling (Mass Spec, SDS-PAGE) Purification->Analysis End End Analysis->End

A generalized experimental workflow for covalent protein labeling.

Conclusion

This compound is a well-characterized intermediate in pharmaceutical synthesis, particularly for the drug Ziprasidone. While it possesses a reactive chloroacetyl group, its application as a covalent probe for protein labeling is not described in the current scientific literature. Researchers interested in developing new covalent probes based on this scaffold would need to undertake extensive research to characterize its reactivity, selectivity, and biocompatibility for such applications. The provided general protocols for chloroacetamide-based labeling can serve as a foundational guide for such exploratory work.

References

Application Notes and Protocols for In Vivo Evaluation of 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of 5-Chloroacetyl-6-chlorooxindole, a small molecule with potential therapeutic applications. Given that it is a key intermediate in the synthesis of Ziprasidone[1][2], its independent biological activity is not well-documented in publicly available literature. Therefore, this document outlines a series of general yet detailed protocols to investigate its potential as a novel therapeutic agent, hypothetically as an anti-cancer kinase inhibitor, a common target for small molecules in oncology.[3][4]

The following sections detail the necessary steps for a preliminary in vivo assessment, including initial toxicity studies, efficacy evaluation in a tumor xenograft model, and pharmacokinetic analysis.

I. Preclinical In Vivo Assessment Strategy

A phased approach is recommended to systematically evaluate the in vivo properties of this compound. This involves an initial dose-range finding study to determine safe dosage levels, followed by a comprehensive efficacy study in a relevant animal model, and concurrent pharmacokinetic and pharmacodynamic assessments to understand the drug's behavior in the body and its effect on the target.

Logical Workflow for In Vivo Evaluation

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Pharmacokinetics (PK) a Dose-Range Finding (DRF) Study b Determine Maximum Tolerated Dose (MTD) a->b d Treatment with this compound b->d Inform Dose Selection c Establish Xenograft Tumor Model c->d e Monitor Tumor Growth & Animal Health d->e f Endpoint Analysis (Tumor Weight, Biomarkers) e->f i Determine Key PK Parameters (e.g., Cmax, T1/2, AUC) f->i Correlate Efficacy with Exposure g Single-Dose PK Study h Analyze Plasma & Tissue Drug Concentrations g->h h->i

Caption: Overall workflow for the in vivo assessment of this compound.

II. Hypothetical Mechanism of Action: Kinase Inhibition

For the purpose of this experimental design, we will hypothesize that this compound acts as an inhibitor of a critical signaling pathway in cancer, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[5]

Hypothesized PI3K/AKT/mTOR Signaling Pathway Inhibition

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->AKT Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the tolerability of this compound in a rodent model and to establish the maximum tolerated dose (MTD) for subsequent efficacy studies.[6][7]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • 6-8 week old female athymic nude mice

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare a series of dose formulations of this compound in the chosen vehicle.

  • Dosing: Administer single escalating doses of the compound to small groups of mice (n=3 per group) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for 14 days.[6]

  • Data Collection: Record all observations systematically.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.

Data Presentation:

Table 1: Summary of Dose-Range Finding Study
Dose Group (mg/kg) Number of Animals Route of Administration Observed Toxicities Body Weight Change (%)
Vehicle Control3e.g., OralNone< 2%
103e.g., OralNone< 5%
303e.g., OralMild lethargy~10% loss
1003e.g., OralSevere lethargy, >20% weight loss>20% loss
Protocol 2: In Vivo Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an established human tumor xenograft model.[8][9][10]

Materials:

  • Human cancer cell line with a constitutively active target pathway (e.g., A549 lung cancer cells)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Calipers for tumor measurement

  • This compound and vehicle

Procedure:

  • Cell Culture and Preparation: Culture cancer cells to 80-90% confluency and prepare a cell suspension in a 1:1 mixture of sterile PBS and Matrigel.[8]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).[9]

  • Treatment: Administer this compound at one or more doses below the MTD (and a vehicle control) daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[8]

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Presentation:

Table 2: Efficacy of this compound in Xenograft Model
Treatment Group Mean Final Tumor Volume (mm³) Mean Final Tumor Weight (g) Tumor Growth Inhibition (%)
Vehicle ControlValueValue0
Compound (Low Dose)ValueValueValue
Compound (High Dose)ValueValueValue
Protocol 3: Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of this compound in plasma and tumor tissue.[11][12][13][14]

Materials:

  • Healthy mice and tumor-bearing mice

  • This compound

  • Equipment for blood and tissue collection

  • LC-MS/MS for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding.[13] For tumor-bearing animals, collect tumor tissue at the same time points.

  • Sample Processing: Process blood to obtain plasma. Homogenize tumor tissue.

  • Bioanalysis: Quantify the concentration of the compound in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation:

Table 3: Key Pharmacokinetic Parameters of this compound
Parameter Plasma Tumor
Cmax (ng/mL or ng/g)ValueValue
Tmax (hr)ValueValue
AUC (nghr/mL or nghr/g)ValueValue
T½ (hr)ValueValue

Workflow for Decision Making in Dose Selection

G start Start: In Vitro Data (e.g., IC50) drf Conduct Dose-Range Finding Study start->drf mtd Determine MTD drf->mtd efficacy_doses Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) mtd->efficacy_doses pk_dose Select Dose for PK Study mtd->pk_dose end_efficacy Proceed to Efficacy Study efficacy_doses->end_efficacy end_pk Proceed to PK Study pk_dose->end_pk

Caption: Decision-making process for selecting appropriate doses for in vivo studies.

Conclusion

This document provides a foundational set of protocols and application notes for the initial in vivo characterization of this compound. By systematically evaluating its safety, efficacy, and pharmacokinetic properties, researchers can gain valuable insights into its potential as a therapeutic agent. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes: Quantitative Analysis of 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloroacetyl-6-chlorooxindole (CAS: 118307-04-3) is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug, Ziprasidone. Accurate and precise quantification of this intermediate is essential to ensure the quality, purity, and consistency of the final Active Pharmaceutical Ingredient (API). These application notes provide detailed protocols for two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine assay and purity testing, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and trace-level analysis.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of assay and purity of this compound in bulk drug substance and intermediate preparations. The method utilizes reversed-phase chromatography to separate the analyte from potential impurities, followed by quantification using a UV detector.

Experimental Protocol

1. Equipment and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or Nylon).[1][2]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified), Formic acid (reagent grade).

  • Reference Standard: this compound, of known purity.

2. Solution Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh approximately 12.5 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[3]

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution as follows:

    Time (min) %A %B
    0.0 60 40
    15.0 20 80
    20.0 20 80
    22.0 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 25 minutes.

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes typical performance characteristics for a validated HPLC-UV method, established in accordance with ICH Q2(R1) guidelines.[4][5][6]

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9980.9995
Range 1 - 120 µg/mL1 - 150 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ~3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ~10:11.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 1.0%0.6%
- Intermediate Precision≤ 2.0%1.1%
Specificity No interference at analyte RtPeak purity > 99.9%

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_hplc HPLC Analysis prep Sample & Standard Preparation dissolve Weigh & Dissolve in Diluent prep->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject hplc HPLC System sep Chromatographic Separation (C18 Column) detect UV Detection (254 nm) sep->detect data Data Acquisition & Processing detect->data quant Quantification (External Standard) data->quant

Caption: Workflow for quantification of this compound by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of this compound, making it ideal for pharmacokinetic studies, trace impurity analysis, or quantification in complex biological matrices. The method utilizes Multiple Reaction Monitoring (MRM) for superior specificity and sensitivity.[7][8]

Experimental Protocol

1. Equipment and Materials:

  • LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software (e.g., MassLynx, Analyst).

  • Analytical column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • All materials listed for the HPLC-UV method.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or an analog (e.g., deuterated Ziprasidone).

2. Solution Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution. Add Internal Standard to each.

  • Sample Preparation (e.g., from Plasma):

    • To 100 µL of plasma, add 10 µL of Internal Standard solution.

    • Add 300 µL of cold Acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of diluent for injection.

3. LC-MS/MS Conditions:

  • Chromatographic Conditions:

    • Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm.

    • Mobile Phase: Gradient elution.

      Time (min) %A %B
      0.0 95 5
      2.5 5 95
      3.5 5 95
      3.6 95 5

      | 5.0 | 95 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: (Analyte MW: 244.07)

      Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (s) CE (eV)
      This compound 244.1 198.1 (Quantifier) 0.1 20
      244.1 163.0 (Qualifier) 0.1 25

      | Internal Standard (IS) | User Defined | User Defined | 0.1 | User Defined |

Data Presentation: LC-MS/MS Method Validation Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS bioanalytical method.

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9950.9989
Range 0.1 - 100 ng/mL0.1 - 250 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ~3:10.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ~10:10.1 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.7% - 106.5%
Precision (% RSD)
- Intra-day (n=6)≤ 15%< 8%
- Inter-day (n=18)≤ 15%< 12%
Matrix Effect CV ≤ 15%Normalized IS Ratio: 0.95-1.08

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_lcms LC-MS/MS Analysis sample_prep Sample Preparation (e.g., Protein Precipitation) add_is Add Internal Standard sample_prep->add_is extract Extract & Concentrate add_is->extract reconstitute Reconstitute in Diluent extract->reconstitute inject Inject into UPLC reconstitute->inject lcms LC-MS/MS System sep Chromatographic Separation ion ESI Source (Ionization) sep->ion ms1 Quadrupole 1 (Precursor Ion Selection) ion->ms1 ms2 Quadrupole 2 (Fragmentation) ms1->ms2 ms3 Quadrupole 3 (Product Ion Selection) ms2->ms3 detect Detector ms3->detect data Data Acquisition & Processing detect->data

Caption: Workflow for trace quantification of this compound by LC-MS/MS.

Method Selection Guide

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical requirements. HPLC-UV is a robust, cost-effective, and widely available technique ideal for routine quality control, such as assay determination in bulk materials where concentrations are high.[8] LC-MS/MS offers significantly greater sensitivity and selectivity, making it the preferred method for analyzing samples with complex matrices (e.g., plasma, tissue), for trace-level quantification of impurities, or for pharmacokinetic studies where analyte concentrations are very low.[7][9]

Visualization: Method Selection Logicdot

// Node styles decision [fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; result [shape=box, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Define nodes start [label="Analytical Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Trace Analysis?\n(< 1 µg/mL)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Complex Matrix?\n(e.g., Biological)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

hplc [label="Use HPLC-UV Method", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; lcms [label="Use LC-MS/MS Method", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Define edges start -> q1; q1 -> lcms [label="Yes"]; q1 -> q2 [label="No"]; q2 -> lcms [label="Yes"]; q2 -> hplc [label="No"]; }

References

Application Notes and Protocols for the Derivatization of 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroacetyl-6-chlorooxindole is a key chemical intermediate, notably utilized in the synthesis of the atypical antipsychotic medication, Ziprasidone.[1] Its bifunctional nature, possessing both a reactive chloroacetyl group and an oxindole core, allows for a variety of derivatization strategies. These modifications are crucial for building more complex molecules and are central to the multi-step synthesis of various pharmaceutical agents. This document provides detailed protocols for two primary derivatization pathways of this compound: nucleophilic substitution of the chloroacetyl group and reduction of the keto group.

Key Derivatization Pathways

The primary sites for derivatization on this compound are the α-chloro ketone and the carbonyl group of the chloroacetyl moiety. These functionalities allow for:

  • Nucleophilic Substitution/Alkylation: The chlorine atom on the acetyl group is a good leaving group, making it susceptible to nucleophilic attack. This is a common strategy for introducing larger, more complex functional groups. A prime example is the reaction with secondary amines, such as piperazine derivatives.[1]

  • Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol or fully reduced to an ethyl group. The latter is a key step in the synthesis of Ziprasidone, converting the 5-chloroacetyl group to a 5-(2-chloroethyl) group.[2][3][4]

Experimental Protocols

The following are detailed experimental protocols for the derivatization of this compound.

Protocol 1: Nucleophilic Substitution with a Piperazine Derivative

This protocol describes the alkylation of a piperazine derivative with this compound, a key step in one synthetic route to Ziprasidone.[1]

Reaction: this compound + 3-(1-piperazinyl)-1,2-benzisothiazole → 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)acetyl)-6-chloroindolin-2-one

Materials:

  • This compound

  • 3-(1-piperazinyl)-1,2-benzisothiazole

  • Cyclohexane

  • Sodium carbonate (Na₂CO₃)

  • Sodium iodide (NaI)

  • Tetrabutylammonium bromide

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine this compound and 3-(1-piperazinyl)-1,2-benzisothiazole in cyclohexane.

  • Add sodium carbonate as a base.

  • Add catalytic amounts of sodium iodide and tetrabutylammonium bromide.

  • Heat the reaction mixture to reflux temperature.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product, the keto derivative of Ziprasidone, by recrystallization or column chromatography.

Protocol 2: Reduction of the Chloroacetyl Group

This protocol details the reduction of the carbonyl group in this compound to form 5-(2-chloroethyl)-6-chlorooxindole, another critical intermediate in Ziprasidone synthesis.[2][3][4][5]

Reaction: this compound → 5-(2-chloroethyl)-6-chlorooxindole

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et₃SiH)

  • Nitrogen gas supply

  • Ice bath

  • Chilled water

  • Standard laboratory glassware

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, add trifluoroacetic acid to this compound at room temperature (25-30°C).

  • Stir the mixture for 15 minutes and then cool to 0-5°C using an ice bath.

  • Slowly add triethylsilane to the reaction mixture, maintaining the temperature between 0-5°C, over a period of 30 minutes.[4]

  • Stir the reaction mixture for an additional 30 minutes at 0-5°C, then allow it to gradually warm to 30-35°C.

  • Continue stirring for 6 hours.[4]

  • Cool the reaction mixture to 5-10°C and slowly add chilled water to quench the reaction.

  • Stir the resulting mixture for 1 hour to precipitate the product.

  • Filter the solid product, wash with water, and dry.

Quantitative Data Summary

The following table summarizes key quantitative data for the described derivatization protocols.

ParameterProtocol 1: Nucleophilic SubstitutionProtocol 2: Reduction of Carbonyl
Starting Material This compoundThis compound
Key Reagents 3-(1-piperazinyl)-1,2-benzisothiazole, Na₂CO₃, NaI, Tetrabutylammonium bromideTriethylsilane, Trifluoroacetic acid
Solvent CyclohexaneTrifluoroacetic acid (acts as solvent and reagent)
Reaction Temperature Reflux0-5°C initially, then warming to 30-35°C
Reaction Time Not specified, requires monitoringApproximately 7 hours
Product 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)acetyl)-6-chloroindolin-2-one5-(2-chloroethyl)-6-chlorooxindole
Yield "Satisfactory yield and purity"[1]A patent mentions a yield of over 100% by weight due to residual salts before further purification.[6]

Visualization of Derivatization Pathways

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

G start This compound protocol1 Protocol 1: Nucleophilic Substitution start->protocol1 protocol2 Protocol 2: Carbonyl Reduction start->protocol2 reagents1 3-(1-piperazinyl)-1,2-benzisothiazole, Na2CO3, NaI, Tetrabutylammonium bromide protocol1->reagents1 reagents2 Triethylsilane, Trifluoroacetic acid protocol2->reagents2 product1 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)acetyl) -6-chloroindolin-2-one reagents1->product1 product2 5-(2-chloroethyl)-6-chlorooxindole reagents2->product2 G cluster_synthesis Synthesis of Ziprasidone Intermediates cluster_derivatization Derivatization Pathways start 6-chlorooxindole intermediate1 This compound start->intermediate1  + Chloroacetyl chloride (Friedel-Crafts Acylation) pathway1 Nucleophilic Substitution intermediate1->pathway1 pathway2 Carbonyl Reduction intermediate1->pathway2 product1 Keto-derivative of Ziprasidone pathway1->product1 product2 5-(2-chloroethyl)-6-chlorooxindole pathway2->product2

References

Application Notes and Protocols: Dose-Response Analysis of the c-Raf Inhibitor GW5074

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Identity: The compound "5-Chloroacetyl-6-chlorooxindole" is identified as a chemical intermediate primarily used in the synthesis of Ziprasidone[1][2][3][4]. It is not typically characterized for dose-response studies in cell signaling. However, the query's focus on dose-response curves and signaling pathways strongly suggests an interest in a bioactive compound. A structurally related indolinone, GW5074 , is a well-characterized, potent, and selective c-Raf kinase inhibitor[5][6][7][8]. Therefore, these application notes will focus on GW5074 as the compound of interest for performing a dose-response analysis.

Introduction

GW5074 is a potent and selective cell-permeable inhibitor of c-Raf (Raf-1), a critical serine/threonine-specific protein kinase in the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade[5][6][7][9]. The MAPK pathway is a central signaling route that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis[9][]. Dysregulation of this pathway is frequently implicated in various cancers[9][11]. GW5074 inhibits c-Raf with a reported IC50 value of 9 nM and exhibits high selectivity, showing no significant effect on a panel of other kinases such as JNKs, MEK1, CDKs, or VEGFR2[5][6]. By inhibiting c-Raf, GW5074 blocks downstream signaling to MEK and ERK, making it a valuable tool for studying cancer biology and a potential therapeutic agent[11][12].

This document provides a detailed protocol for determining the dose-response relationship of GW5074 in a cell-based assay, enabling the calculation of key parameters like the half-maximal inhibitory concentration (IC50).

Signaling Pathway

GW5074 targets c-Raf, a key kinase in the MAPK/ERK pathway. Upon activation by upstream signals (e.g., growth factors activating Ras), c-Raf phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors that control cell proliferation and survival. GW5074's inhibition of c-Raf disrupts this entire cascade.

RAF_Pathway Simplified c-Raf Signaling Pathway and Point of Inhibition by GW5074. RTK Growth Factor Receptor (RTK) Ras Ras-GTP RTK->Ras Activates cRaf c-Raf Ras->cRaf Recruits & Activates MEK MEK1/2 cRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor GW5074 Inhibitor->cRaf Inhibits

Caption: c-Raf signaling pathway and GW5074 inhibition.

Experimental Protocol: Cell Viability Dose-Response Assay

This protocol outlines the use of a tetrazolium-based colorimetric assay, such as WST-1 or MTT, to measure cell viability as a function of GW5074 concentration. Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the amount of color produced is proportional to the number of viable cells[13][14].

A. Materials and Reagents

  • Cancer cell line known to be dependent on the MAPK pathway (e.g., A375 melanoma, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • GW5074 compound (CAS: 220904-83-6)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Blue®)

  • Solubilization solution (if using MTT, e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 440-450 nm for WST-1/XTT, 570 nm for MTT)[13].

B. Experimental Workflow

Workflow Experimental workflow for dose-response curve generation. start Start seed_cells 1. Seed cells into 96-well plate start->seed_cells incubate1 2. Incubate for 24h (allow attachment) seed_cells->incubate1 prep_compound 3. Prepare serial dilutions of GW5074 in medium incubate1->prep_compound treat_cells 4. Treat cells with compound dilutions and controls prep_compound->treat_cells incubate2 5. Incubate for 48-72h treat_cells->incubate2 add_reagent 6. Add cell viability reagent (e.g., WST-1) incubate2->add_reagent incubate3 7. Incubate for 1-4h add_reagent->incubate3 read_plate 8. Measure absorbance with microplate reader incubate3->read_plate analyze 9. Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell-based dose-response assay.

C. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in a volume of 100 µL of complete medium[15].

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of GW5074 (e.g., 10 mM) in DMSO[8].

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common range to test for an inhibitor with a 9 nM IC50 would span from picomolar to micromolar (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Include two types of controls: a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-cell" control (medium only, for background subtraction).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate the plate for an appropriate duration, typically 48 to 72 hours[15].

  • Cell Viability Measurement (WST-1 Example):

    • After the treatment incubation, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal time may vary by cell type and should be determined empirically.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at ~440 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

      • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Data Presentation

The results of the dose-response experiment can be summarized in a table to clearly present the relationship between GW5074 concentration and its effect on cell viability.

Table 1: Hypothetical Dose-Response Data for GW5074 on A375 Cells

GW5074 Conc. (nM)Log ConcentrationMean Absorbance (440 nm)% Viability
0 (Vehicle)N/A1.52100.0%
0.1-1.01.4998.0%
10.01.3588.8%
50.70.9965.1%
101.00.7851.3%
251.40.4529.6%
1002.00.1811.8%
10003.00.106.6%

From this data, a dose-response curve would be generated, and the calculated IC50 would be approximately 9.8 nM, which is consistent with the reported potency of GW5074[5][6][7].

Conclusion

This protocol provides a robust framework for researchers to perform a dose-response analysis of the c-Raf inhibitor GW5074. By accurately determining the IC50 value, scientists can quantitatively assess the compound's potency, which is a critical step in both basic research into the MAPK pathway and in the early stages of drug development.

References

Application Notes and Protocols: 5-Chloroacetyl-6-chlorooxindole in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloroacetyl-6-chlorooxindole as a reactive fragment in covalent fragment-based drug discovery (FBDD). The protocols outlined below detail the experimental workflow from initial screening to hit validation, contextualized within the discovery of inhibitors for the TEAD-YAP protein-protein interaction, a key node in the Hippo signaling pathway.

Introduction to Covalent FBDD with this compound

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening low molecular weight fragments.[1][2] Covalent FBDD builds upon this approach by utilizing fragments equipped with a reactive "warhead" that forms a stable, covalent bond with a specific amino acid residue on the target protein, most commonly a cysteine. This strategy offers several advantages, including the potential for high potency and prolonged duration of action.[3]

The chloroacetyl group present in this compound is a well-established electrophilic warhead that can covalently modify the thiol side chain of cysteine residues.[4][5] The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[6][7] The combination of a reactive chloroacetyl moiety and a drug-like oxindole core makes this compound an attractive candidate for inclusion in covalent fragment libraries.

This document outlines a hypothetical FBDD campaign where this compound is screened as part of a chloroacetamide fragment library to identify inhibitors of the TEAD-YAP interaction. The TEAD family of transcription factors are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control and tumorigenesis.[8][9] A conserved cysteine residue in the palmitate-binding pocket of TEADs presents an opportunity for covalent targeting to allosterically inhibit the TEAD-YAP interaction.[4][10]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for its function as a fragment in drug discovery.

PropertyValueReference
CAS Number 118307-04-3[11]
Molecular Formula C₁₀H₇Cl₂NO₂[11]
Molecular Weight 244.07 g/mol [11]
Purity >98%[11]
Appearance Light brown solid[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the Friedel-Crafts acylation of 6-chlorooxindole.[13]

Materials:

  • 6-chlorooxindole

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add 6-chlorooxindole (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Primary Screening by Intact Protein Mass Spectrometry

This protocol describes the initial screening of a covalent fragment library, including this compound, against a target protein (e.g., TEAD4) using liquid chromatography-mass spectrometry (LC-MS) to detect covalent modification.[1][14][15]

Materials:

  • Purified TEAD4 protein (or other target protein with a reactive cysteine)

  • Fragment library containing this compound, dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • LC-MS system (e.g., a Q-TOF mass spectrometer coupled to a UPLC system)

  • Protein-compatible reverse-phase column (e.g., C4)

Procedure:

  • Prepare a stock solution of TEAD4 protein at a concentration of 10 µM in the assay buffer.

  • Prepare stock solutions of the fragment library compounds, including this compound, at 10 mM in DMSO.

  • In a 96-well plate, incubate 5 µM of TEAD4 protein with 50 µM of each fragment (final DMSO concentration ≤ 1%). Include a DMSO-only control.

  • Incubate the plate at room temperature for 4 hours.

  • Quench the reaction by adding an equal volume of 0.1% formic acid in water.

  • Analyze the samples by LC-MS.

    • Inject a small volume (e.g., 5 µL) onto the C4 column.

    • Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over a suitable m/z range.

  • Deconvolute the raw mass spectra to obtain the intact protein mass.

  • Identify hits by observing a mass shift corresponding to the molecular weight of the fragment minus the mass of HCl (for chloroacetamides). For this compound, the expected mass shift is 207.02 Da (244.07 - 36.46).

  • Calculate the percentage of protein modification for each fragment.

Data Presentation:

The results of the primary screen can be summarized in a table.

Fragment IDFragment NameExpected Mass Shift (Da)Observed Mass Shift (Da)% Protein ModificationHit?
F1This compound207.02207.165Yes
F2Fragment 2150.1No significant shift<5No
F3Fragment 3189.2189.345Yes
..................
Protocol 3: Determination of IC₅₀ for Covalent Inhibitors

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a covalent inhibitor using a time-dependent assay.[16][17] For the TEAD-YAP interaction, a fluorescence polarization (FP) assay can be used.[4]

Materials:

  • Purified TEAD4 protein

  • Fluorescently labeled YAP peptide (e.g., FAM-YAP(61-99))

  • This compound (or other hit compound)

  • Assay buffer

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, pre-incubate TEAD4 (e.g., 100 nM final concentration) with varying concentrations of the inhibitor (e.g., from 100 µM to 1 nM) in assay buffer for different time points (e.g., 0, 1, 2, 4, 8 hours) at room temperature.

  • After each pre-incubation period, add the fluorescently labeled YAP peptide (e.g., 10 nM final concentration) to initiate the binding reaction.

  • Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration for each time point.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value at each time point.

  • The time-dependent nature of the IC₅₀ values is characteristic of covalent inhibition.

Data Presentation:

The time-dependent IC₅₀ values can be presented in a table.

Pre-incubation Time (h)IC₅₀ (µM)
0>100
145.2
221.8
49.5
84.1

Visualizations

Experimental Workflow for Covalent FBDD

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Hit ID cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Fragment_Library Covalent Fragment Library (including this compound) Primary_Screen Primary Screen (Intact Protein MS) Fragment_Library->Primary_Screen Hit_Identification Hit Identification (% Modification > Threshold) Primary_Screen->Hit_Identification IC50_Determination Time-Dependent IC₅₀ (e.g., FP Assay) Hit_Identification->IC50_Determination Confirmed Hits Selectivity_Profiling Selectivity Profiling (vs. other Cys-containing proteins) IC50_Determination->Selectivity_Profiling Structural_Biology Structural Biology (X-ray Crystallography) Selectivity_Profiling->Structural_Biology SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Structural_Biology->SAR Lead_Compound Potent & Selective Lead Compound SAR->Lead_Compound

Caption: Covalent FBDD workflow.

Hippo Signaling Pathway and TEAD-YAP Inhibition

Hippo_Pathway cluster_upstream Upstream Signals cluster_nucleus Nucleus Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Mechanical_Cues Mechanical Cues Mechanical_Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD translocates to nucleus Target_Genes Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Target_Genes activates Inhibitor This compound (Covalent Inhibitor) Inhibitor->TEAD covalently binds (allosteric inhibition)

Caption: Hippo pathway and TEAD inhibition.

Conclusion

This compound represents a valuable chemical entity for covalent fragment-based drug discovery. Its chloroacetamide warhead allows for the targeted covalent modification of cysteine residues, while the oxindole scaffold provides a foundation for further optimization. The protocols and conceptual framework provided herein offer a guide for researchers to employ this and similar fragments in the discovery of novel covalent inhibitors for a range of challenging drug targets.

References

Troubleshooting & Optimization

Technical Support Center: 5-Chloroacetyl-6-chlorooxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and optimized protocols to improve the yield and purity of 5-Chloroacetyl-6-chlorooxindole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Friedel-Crafts acylation of 6-chlorooxindole.

Q1: Why is my reaction yield consistently low?

A1: Low yields in this synthesis are common and can typically be attributed to one or more of the following factors:

  • Insufficient or Inactive Catalyst: The Friedel-Crafts acylation requires a stoichiometric amount (or more) of a Lewis acid catalyst, most commonly Aluminum Chloride (AlCl₃).[1][2][3] Unlike other catalytic reactions, the AlCl₃ forms a complex with the product ketone, preventing it from participating further.[3] Using less than a full equivalent will result in incomplete conversion. Furthermore, AlCl₃ is extremely sensitive to moisture. Any water in the solvent or on the glassware will deactivate the catalyst, significantly reducing the yield.

  • Poor Reagent Quality: The purity of the starting materials, 6-chlorooxindole and chloroacetyl chloride, is critical. Impurities in commercially available chloroacetyl chloride can interfere with the reaction.[4]

  • Sub-optimal Temperature Control: The reaction is exothermic. If the temperature is not controlled during the addition of reagents, side reactions and decomposition can occur, leading to a lower yield of the desired product.

  • Inappropriate Solvent: The reaction should be conducted in an inert, aprotic solvent, typically a halogenated hydrocarbon like dichloroethane or methylene dichloride.[1] Protic solvents (e.g., alcohols, water) will react with and neutralize the AlCl₃ catalyst.

Q2: My reaction mixture turned dark brown or black upon adding the catalyst. Is this normal?

A2: While some color change is expected, a rapid shift to a very dark, tar-like mixture often indicates decomposition. This is usually caused by an uncontrolled exothermic reaction (adding the catalyst or reagents too quickly) or the presence of significant impurities that are polymerizing or degrading under the strong acidic conditions. To mitigate this, ensure slow, portion-wise addition of AlCl₃ to the solution of 6-chlorooxindole at a reduced temperature (e.g., 0-5 °C) before adding the chloroacetyl chloride.

Q3: I'm having difficulty with the work-up procedure, resulting in product loss. What is the best method?

A3: The work-up involves quenching the reaction and hydrolyzing the aluminum-ketone complex. This process is highly exothermic and must be done carefully. The recommended procedure is to slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This dissipates the heat effectively. After quenching, the precipitated solid product can be collected by filtration, washed thoroughly with water to remove inorganic salts, and then washed with a non-polar solvent like hexane to remove organic impurities before further purification.

Q4: What are the most common impurities, and how can I remove them?

A4: Common impurities include unreacted 6-chlorooxindole and potential regioisomers or di-acylated byproducts. The primary method for purification is recrystallization. Based on patent literature, effective solvents for recrystallization or purification include 1,4-dioxane[1] and tetrahydrofuran (THF).[5] A thorough wash of the crude product after filtration is also crucial.

Data Presentation

The following tables summarize key parameters influencing the synthesis.

Table 1: Effect of AlCl₃ Stoichiometry on Product Yield

Molar Equivalents of AlCl₃ (vs. 6-chlorooxindole)Observed OutcomeTypical Yield Range
< 0.5Very low conversion; primarily starting material recovered.< 10%
1.0 - 1.2Significant product formation. The reaction proceeds as the catalyst complexes with the product.[3]60 - 75%
> 1.5High conversion, but may lead to more side products and a more challenging work-up due to excess AlCl₃.70 - 85%
Catalytic Amount (<0.1)Negligible reaction. The catalyst is consumed by complexation with the product ketone and cannot turn over.[3]< 5%

Table 2: Influence of Solvent on Reaction Success

SolventSuitabilityRationale
DichloroethaneExcellentInert, aprotic, effectively dissolves starting materials, and has an appropriate boiling point.[1]
Methylene DichlorideExcellentSimilar properties to dichloroethane; a common and effective choice for Friedel-Crafts reactions.[1]
NitrobenzeneGoodA classic solvent for Friedel-Crafts, but its high boiling point and toxicity make it less desirable.[1]
Tetrahydrofuran (THF)PoorTHF is a Lewis base and will complex with AlCl₃, deactivating the catalyst.
Water / EthanolUnsuitableProtic solvents that react violently and irreversibly with the AlCl₃ catalyst.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on established Friedel-Crafts acylation procedures.[1][5]

Materials:

  • 6-chlorooxindole (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Dichloroethane (anhydrous)

  • Ice, deionized water, and n-hexane

Procedure:

  • Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is kept under a dry, inert atmosphere throughout the reaction.

  • Reagent Preparation: Charge the flask with 6-chlorooxindole (1.0 eq) and anhydrous dichloroethane (approx. 10 mL per gram of 6-chlorooxindole).

  • Catalyst Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add anhydrous AlCl₃ (1.5 eq) in portions, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C.

  • Acylation: Add chloroacetyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25-30 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Prepare a separate beaker with a stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry to quench the reaction. A solid precipitate will form.

  • Isolation: Stir the quenched mixture for 1 hour. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is near neutral pH. Follow with a wash of cold n-hexane to remove non-polar impurities.

  • Drying & Purification: Dry the crude product under vacuum at 60-65 °C.[5] The light brown solid can be further purified by recrystallization from a suitable solvent like 1,4-dioxane if necessary.[1]

Visualizations

The following diagrams illustrate the synthesis pathway and a logical workflow for troubleshooting common experimental issues.

Synthesis_Pathway Start 6-Chlorooxindole + Chloroacetyl Chloride Complex Intermediate Complex (Product + AlCl₃) Start->Complex Acylation (0-25°C) Reagents 1. AlCl₃ (1.5 eq) 2. Dichloroethane Product This compound Complex->Product Hydrolysis Workup Aqueous Workup (Ice/Water)

Caption: Reaction pathway for the Friedel-Crafts acylation of 6-chlorooxindole.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is AlCl₃ anhydrous and stoichiometric (>=1.2 eq)? Start->CheckCatalyst CheckReagents Are starting materials pure? Is solvent anhydrous? CheckCatalyst->CheckReagents Yes Sol_Catalyst Use fresh, anhydrous AlCl₃. Ensure >=1.2 molar equivalents. CheckCatalyst->Sol_Catalyst No CheckTemp Was temperature controlled during additions (0-10°C)? CheckReagents->CheckTemp Yes Sol_Reagents Use anhydrous solvent. Verify starting material purity. CheckReagents->Sol_Reagents No Sol_Temp Improve cooling and ensure slow, controlled additions. CheckTemp->Sol_Temp No Success Yield Improved CheckTemp->Success Yes Sol_Catalyst->Success Sol_Reagents->Success Sol_Temp->Success

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

References

Preventing degradation of 5-Chloroacetyl-6-chlorooxindole during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Chloroacetyl-6-chlorooxindole during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical intermediate with the molecular formula C₁₀H₇Cl₂NO₂.[1] It is a critical building block in the synthesis of Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[2]

Q2: What are the primary causes of degradation for this compound?

The primary cause of degradation is the high reactivity of the α-chloroacetyl group. This group is susceptible to nucleophilic attack, particularly from water, leading to hydrolysis. Degradation can also be accelerated by exposure to high temperatures and basic pH conditions.

Q3: How can I visually identify if my this compound has degraded?

While a definitive assessment requires analytical techniques like HPLC, visual signs of potential degradation can include a change in color of the solid material (e.g., from light brown to a darker shade) or a color change and/or precipitation in a solution that was previously clear.

Q4: What are the recommended storage conditions?

To minimize degradation, this compound should be stored in a cool, dry, and sealed environment.[1] Recommended storage is in a freezer at -20°C.[2] It is crucial to protect the compound from moisture and atmospheric humidity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis, suggesting impurity. Hydrolysis: The chloroacetyl group has reacted with residual water in solvents or reagents.1. Use anhydrous solvents (e.g., freshly opened or distilled).2. Dry all glassware thoroughly before use.3. Prepare solutions immediately before use.4. Analyze a freshly prepared sample to confirm the identity of the degradation peak.
Low yield in subsequent reaction steps (e.g., Ziprasidone synthesis). Degradation of Starting Material: A significant portion of the this compound has degraded prior to or during the reaction.1. Verify the purity of the starting material using HPLC before starting the reaction.2. Follow the storage and handling recommendations strictly.3. Ensure all reaction conditions are optimized to minimize reaction time and exposure to adverse conditions (e.g., high temperature, moisture).
Color change of the solid compound upon storage. Slow Degradation: Exposure to ambient moisture and/or light over time.1. Store the compound in a tightly sealed container with a desiccant.2. Protect from light by using an amber vial or storing it in a dark place.3. Re-analyze the purity of the compound before use if a color change is observed.
Inconsistent results between experiments. Variable Degradation: Inconsistent handling procedures leading to varying levels of degradation between experimental runs.1. Standardize the experimental protocol, paying close attention to the handling of the compound and the use of anhydrous techniques.2. Document all experimental conditions meticulously to identify potential sources of variability.

Key Stability and Handling Parameters

The following table summarizes the critical parameters for maintaining the stability of this compound.

Parameter Recommendation Rationale
Storage Temperature -20°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to atmospheric moisture.
pH of Solutions Neutral to slightly acidicBasic conditions will accelerate the hydrolysis of the chloroacetyl group.
Solvents Anhydrous gradePrevents hydrolysis. Recommended solvents for dissolution include DMSO and Methanol (with caution to its hygroscopic nature).[2][3]
Light Exposure MinimizeAlthough not explicitly documented, oxindole derivatives can be light-sensitive. Protection from light is a good laboratory practice.

Experimental Protocol: Preparation of a Standard Solution for In Vitro Assay

This protocol provides a detailed methodology for preparing a solution of this compound while minimizing the risk of degradation.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Dry, clean glassware (vials, syringes)

  • Micropipettes with dry tips

Procedure:

  • Preparation of Glassware: Ensure all vials and equipment are thoroughly dried in an oven at 120°C for at least 4 hours and cooled to room temperature in a desiccator before use.

  • Inert Atmosphere: Purge the vial containing the solid this compound with a gentle stream of inert gas for 1-2 minutes.

  • Weighing: Quickly weigh the required amount of the compound in the inerted vial and seal it immediately.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous DMSO to the vial.

  • Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.[2]

  • Storage of Solution: If the solution is not for immediate use, blanket the headspace of the vial with inert gas, seal tightly, and store at -20°C. For best results, use freshly prepared solutions.

Visualizing Degradation and Experimental Workflow

Diagram 1: Potential Hydrolysis Pathway

A This compound C 5-Hydroxyacetyl-6-chlorooxindole (Degradation Product) A->C + H₂O - HCl B Hydrolysis (H₂O, basic pH)

Caption: Potential hydrolysis degradation pathway of this compound.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield CheckPurity Check Purity of Starting Material (HPLC) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK CheckHandling Review Handling Procedure PurityOK->CheckHandling Yes NewBatch Source New Batch of Starting Material PurityOK->NewBatch No Anhydrous Used Anhydrous Solvents? CheckHandling->Anhydrous DryGlass Used Dry Glassware? Anhydrous->DryGlass Yes End Problem Resolved Anhydrous->End No (Use Anhydrous) Optimize Optimize Reaction Conditions (Temp, Time) DryGlass->Optimize Yes DryGlass->End No (Use Dry Glassware) Optimize->End NewBatch->End

Caption: Troubleshooting workflow for addressing low reaction yields.

Diagram 3: Key Factors for Stability

cluster_main Stability of this compound Stability Compound Stability Temp Low Temperature (-20°C) Temp->Stability Moisture Anhydrous Conditions (Dry Solvents, Inert Gas) Moisture->Stability pH Neutral/Slightly Acidic pH pH->Stability Light Protection from Light Light->Stability

Caption: Key environmental factors influencing the stability of the compound.

References

Technical Support Center: Optimizing Reactions with 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloroacetyl-6-chlorooxindole. The information is designed to help optimize reaction conditions and address common challenges encountered during its synthesis and subsequent modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1] It serves as a crucial building block for constructing the core structure of the final active pharmaceutical ingredient (API).

Q2: What is the typical synthetic route to obtain this compound?

The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves reacting 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4]

Q3: What are the critical parameters to control during the Friedel-Crafts acylation to synthesize this compound?

Successful Friedel-Crafts acylation requires careful control of several parameters:

  • Anhydrous Conditions: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture and will be deactivated by water. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Catalyst Stoichiometry: Often, a stoichiometric amount (or even a slight excess) of the Lewis acid is necessary. This is because the ketone product can form a stable complex with the catalyst, rendering it inactive for further reaction.[5][6]

  • Temperature: The reaction temperature can influence both the reaction rate and the formation of byproducts. While some reactions proceed at room temperature, others may require cooling to prevent side reactions.[5][7][8]

Q4: What is the most common subsequent reaction for this compound in the synthesis of Ziprasidone?

Following its synthesis, the chloroacetyl group of this compound is typically reduced to a chloroethyl group. A widely used method for this reduction is the use of triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).[9][10]

Troubleshooting Guides

Part 1: Friedel-Crafts Acylation for this compound Synthesis
Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst due to moisture.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere.[5][6]
Insufficient amount of Lewis acid catalyst.Increase the molar ratio of the Lewis acid (e.g., AlCl₃) to the substrate. A stoichiometric amount is often required.[5][6]
Deactivated starting material (6-chlorooxindole).While 6-chlorooxindole is generally reactive enough, ensure its purity. The presence of strongly electron-withdrawing impurities could hinder the reaction.
Sub-optimal reaction temperature.Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature. Monitor the reaction progress by TLC to determine the optimal temperature profile.[5][7]
Formation of Multiple Products Isomer formation or polysubstitution.While less common in acylation due to the deactivating nature of the acyl group, ensure the starting 6-chlorooxindole is pure to avoid acylation at unintended positions. The primary expected product is the 5-substituted isomer.
Side reactions due to high temperature.Lower the reaction temperature to minimize the formation of degradation products or undesired side-products.[8]
Difficult Product Isolation Complex formation with the Lewis acid.During workup, quench the reaction mixture by carefully adding it to ice water, often containing an acid like HCl, to hydrolyze the aluminum chloride complex and facilitate extraction of the product.[6]
Part 2: Reduction of the Chloroacetyl Group
Problem Potential Cause Suggested Solution
Incomplete Reduction (Presence of starting material) Insufficient reducing agent or acid.Ensure the correct stoichiometry of triethylsilane and trifluoroacetic acid is used. An excess of both is often employed.
Low reaction temperature or short reaction time.Allow the reaction to proceed for a sufficient duration. The reaction may require warming to room temperature or slightly above to go to completion. Monitor by TLC.
Formation of Hydroxyethyl Impurity Incomplete reduction or side reaction.The formation of 6-chloro-5-(2-chloro-1-hydroxyethyl)-1,3-dihydro-2H-indol-2-one is a known impurity resulting from incomplete reduction.[11][12] Ensure sufficient reducing agent and appropriate reaction conditions to drive the reaction to the fully reduced product.
Formation of Unwanted Byproducts (e.g., ethers, acetamides) Reaction with solvent or impurities under acidic conditions.While triethylsilane reduction is generally clean, using a non-reactive solvent like dichloromethane is recommended. The presence of nucleophilic solvents like acetonitrile could potentially lead to side products in the presence of a strong acid.[1][9]
Carbocation Rearrangements Unstable carbocation intermediate.The mechanism of triethylsilane reduction involves the formation of a carbocation. Fortunately, the benzylic carbocation formed from the protonated ketone is relatively stable, minimizing rearrangements. However, using a strong acid like TFA helps to facilitate the desired reduction pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound (Friedel-Crafts Acylation)
  • Reagents: 6-chlorooxindole, Chloroacetyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous).

  • Procedure:

    • Suspend anhydrous aluminum chloride (approx. 1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add chloroacetyl chloride (approx. 1.1 equivalents) to the stirred suspension.

    • In a separate flask, dissolve 6-chlorooxindole (1.0 equivalent) in anhydrous dichloromethane.

    • Add the 6-chlorooxindole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from a suitable solvent.

Protocol 2: Reduction of this compound
  • Reagents: this compound, Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).

  • Procedure:

    • To a solution of this compound in a suitable solvent (e.g., n-hexane or dichloromethane), add trifluoroacetic acid under a nitrogen atmosphere at room temperature.[5]

    • Cool the mixture to 0-5 °C.

    • Slowly add triethylsilane to the reaction mixture, maintaining the temperature between 0-5 °C.[5]

    • Stir the reaction mixture at this temperature for about 30 minutes, then allow it to warm to room temperature and stir for several hours (e.g., 6 hours).[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and slowly add chilled water to quench the reaction.

    • Stir the mixture for about an hour, which should precipitate the product.

    • Filter the solid, wash with water until the pH is near neutral, and dry to obtain the desired 5-(2-chloroethyl)-6-chlorooxindole.

Data Presentation

Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation

ParameterValue/Condition
Solvent Dichloromethane, Dichloroethane, Carbon disulfide
Lewis Acid AlCl₃
Stoichiometry (Substrate:Acyl Chloride:Lewis Acid) 1 : ~1.1 : ~1.2
Temperature 0 °C to Room Temperature
Reaction Time 3 - 6 hours

Table 2: Typical Reaction Conditions for Triethylsilane Reduction

ParameterValue/Condition
Reducing Agent Triethylsilane (Et₃SiH)
Acid Trifluoroacetic acid (TFA)
Solvent n-Hexane, Dichloromethane
Temperature 0 °C to 35 °C[5]
Reaction Time ~6.5 hours[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction Reaction A 6-Chlorooxindole D Friedel-Crafts Acylation A->D B Chloroacetyl Chloride B->D C AlCl3 (Lewis Acid) C->D E This compound D->E H Reduction E->H Product from Synthesis F Triethylsilane (Et3SiH) F->H G Trifluoroacetic Acid (TFA) G->H I 5-(2-chloroethyl)-6-chlorooxindole H->I

Caption: Experimental workflow for the synthesis and reduction of this compound.

troubleshooting_logic Start Low Yield in Friedel-Crafts Acylation? Moisture Check for Moisture Contamination? Start->Moisture Stoichiometry Verify Catalyst Stoichiometry? Moisture->Stoichiometry No Solution1 Use Anhydrous Reagents/Solvents Moisture->Solution1 Yes Temperature Optimize Reaction Temperature? Stoichiometry->Temperature No Solution2 Increase Lewis Acid Ratio Stoichiometry->Solution2 Yes Solution3 Perform Temperature Scouting Temperature->Solution3 Yes

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

How to reduce background noise in assays with 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize assays utilizing 5-Chloroacetyl-6-chlorooxindole.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background noise in assays with this compound?

High background noise in assays involving this compound can stem from several sources. Due to its reactive chloroacetyl group, the compound can exhibit non-specific binding to proteins and other macromolecules in the assay system[1][2]. Other common causes include autofluorescence from cell components or media, impurities in reagents, and the use of suboptimal assay plates[3][4].

Q2: How can I minimize non-specific binding of this compound?

To reduce non-specific binding, consider adding blocking agents like bovine serum albumin (BSA) or non-ionic detergents such as Tween-20 to your assay buffers[5]. Optimizing the concentration of the compound and the incubation time can also limit off-target reactions. Additionally, performing thorough washing steps after incubation is crucial to remove unbound compound[6].

Q3: My signal-to-noise ratio is low. What can I do?

A low signal-to-noise ratio can be due to either a weak specific signal or high background. To improve this, you can try to increase the specific signal by optimizing the concentration of your target protein or by extending the reaction time. Concurrently, implement strategies to reduce background as mentioned above. It's a balance, and titration of the compound concentration is often necessary to find the optimal window[7][8].

Q4: What type of microplates are recommended for assays with this compound?

For fluorescence-based assays, it is recommended to use black-walled, clear-bottom plates to minimize background fluorescence and prevent crosstalk between wells[3][4]. For luminescence assays, white, opaque-walled plates are preferable to maximize the signal[4].

Troubleshooting Guides

This section provides structured guidance for common issues encountered when using this compound.

Problem 1: High Background Signal

High background can obscure the specific signal from your target of interest. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution Expected Outcome
Non-specific binding of the compoundAdd a blocking agent (e.g., 0.1% BSA) to the assay buffer.[5]Reduction in background signal from off-target binding.
Include a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers.Enhanced removal of non-specifically bound compound.
Decrease the concentration of this compound.Lower overall signal, but potentially a better signal-to-noise ratio.
AutofluorescenceUse phenol red-free media for cell-based assays.[4]Reduced background fluorescence from the media.
Include an unstained control to measure the inherent autofluorescence of your sample.[7]Allows for background subtraction.
If possible, switch to a fluorophore with a longer excitation wavelength to avoid the region of high cellular autofluorescence.[7]Lower background from endogenous fluorophores.
Contaminated ReagentsUse fresh, high-purity reagents and filter-sterilize buffers.[4]Elimination of fluorescent impurities.
Suboptimal Plate ChoiceFor fluorescence assays, use black-walled plates.[3][4]Minimized well-to-well crosstalk and background from the plate.
Problem 2: Low Specific Signal

A weak signal can make it difficult to distinguish from the background.

Potential Cause Recommended Solution Expected Outcome
Insufficient concentration of targetIncrease the concentration of the target protein or cell number.Stronger specific signal.
Suboptimal reaction conditionsOptimize the pH and temperature of the assay buffer.Enhanced binding or enzymatic activity.
Increase the incubation time to allow for more complete reaction.Higher signal intensity.
Inactive compoundEnsure proper storage and handling of this compound to prevent degradation.Consistent and reliable compound activity.
Quenching of fluorescent signalCheck for any components in the assay buffer that might quench the fluorophore.Removal of quenching agents will increase the signal.

Experimental Protocols

Protocol 1: In Vitro Binding Assay using Fluorescence Polarization

This protocol describes a competitive binding assay to screen for inhibitors of the interaction between a target protein and a fluorescently labeled this compound probe.

Materials:

  • Target Protein

  • Fluorescently Labeled this compound

  • Assay Buffer (e.g., PBS, pH 7.4, 0.1% BSA, 0.05% Tween-20)

  • Test Compounds (potential inhibitors)

  • Black, low-volume 384-well plates

Method:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the microplate, add the target protein to a final concentration of 10 nM.

  • Add the test compounds to the wells.

  • Add the fluorescently labeled this compound probe to a final concentration of 5 nM.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Target_Protein Target Protein (e.g., Kinase) Receptor->Target_Protein activates Extracellular_Ligand Growth Factor Extracellular_Ligand->Receptor 5_CA_6_CO This compound (Probe) 5_CA_6_CO->Target_Protein covalently binds & inhihibits Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway where this compound acts as a probe.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Buffer, Probe, Target) C Dispense Target Protein into Plate A->C B Serially Dilute Test Compounds D Add Test Compounds B->D C->D E Add Fluorescent Probe D->E F Incubate E->F G Read Plate (e.g., Fluorescence Polarization) F->G H Data Analysis G->H

Caption: General experimental workflow for a competitive binding assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start High Background Noise? Check_Controls Review Controls (No Probe, No Target) Start->Check_Controls High_No_Probe High Signal in 'No Probe' Control? Check_Controls->High_No_Probe High_No_Target High Signal in 'No Target' Control? Check_Controls->High_No_Target Autofluorescence Source: Autofluorescence - Use Phenol-Free Media - Background Subtraction High_No_Probe->Autofluorescence Yes Reagent_Contamination Source: Reagent Contamination - Use Fresh Reagents - Filter Buffers High_No_Probe->Reagent_Contamination No Nonspecific_Binding Source: Non-specific Binding - Add Blocking Agents - Optimize Wash Steps High_No_Target->Nonspecific_Binding Yes High_No_Target->Reagent_Contamination No

Caption: A logical flow for troubleshooting high background noise.

References

Technical Support Center: Handling Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with halogenated organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with halogenated organic compounds?

A1: Halogenated organic compounds pose several health risks. They can be harmful if ingested, inhaled, or absorbed through the skin.[1] Many are volatile, and their vapors can irritate the respiratory tract, while some are suspected carcinogens and can cause damage to the central nervous system, liver, and kidneys.[1][2] Prolonged exposure can lead to various health effects, including reproductive, neurological, and immunological issues.[3][4]

Q2: What is the appropriate personal protective equipment (PPE) when working with halogenated solvents?

A2: Due to the ability of many halogenated solvents to penetrate standard disposable gloves, specific PPE is required. The minimum recommended PPE includes:

  • Gloves: Double-gloving with nitrile gloves or using neoprene gloves is often recommended.[1][5] It's crucial to consult the glove manufacturer's compatibility chart for the specific compound you are using.[1] If a glove comes into contact with a halogenated solvent, it should be removed and replaced immediately.[5][6]

  • Eye Protection: ANSI-approved chemical splash goggles should be worn, especially when there is a splash hazard.[1][5]

  • Lab Coat: A fully buttoned lab coat is mandatory.[1]

Q3: How should I properly store halogenated organic compounds?

A3: Proper storage is crucial to prevent accidents and degradation of the compounds. Key storage guidelines include:

  • Store in tightly closed, compatible containers in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1][2]

  • Segregate them from incompatible materials such as acids, bases, metals, and oxidizing agents.[1]

  • Use secondary containment, like polypropylene tubs, especially when storage space is limited.[1]

  • Areas where carcinogenic halogenated solvents are stored must be clearly labeled as a designated area.[1]

Q4: What is the correct procedure for disposing of halogenated organic waste?

A4: Halogenated organic waste must be handled as hazardous waste and never disposed of down the drain.[1] The most critical rule is to keep halogenated waste streams separate from non-halogenated waste.[6][7][8] This is because the disposal of mixed waste is significantly more expensive and complex.[7] Waste containers must be clearly labeled with "Hazardous Waste" and a list of the halogenated compounds contained within.[7][9]

Troubleshooting Guides

Unexpected Reaction Outcomes with Alkyl Halides

Problem: My substitution reaction is giving a low yield and producing an unexpected alkene.

This is a common issue when working with alkyl halides, where elimination reactions compete with the desired substitution. The outcome is highly dependent on the structure of the alkyl halide, the nature of the nucleophile/base, and the reaction conditions.

Troubleshooting Steps:

  • Assess the Substrate:

    • Primary alkyl halides favor S(_N)2 reactions. If you are seeing elimination, your nucleophile may be too basic.

    • Secondary alkyl halides are prone to both S(_N)2 and E2 reactions. The outcome is sensitive to the conditions.[10]

    • Tertiary alkyl halides will readily undergo E2 elimination with a strong base.[11] S(_N)1 reactions can occur with poor nucleophiles in protic solvents.

  • Evaluate the Nucleophile/Base:

    • Strong, non-bulky nucleophiles (e.g., I⁻, Br⁻, CN⁻, RS⁻) favor S(_N)2 reactions.

    • Strong, bulky bases (e.g., t-BuOK) will favor E2 elimination.

    • Strong bases that are also good nucleophiles (e.g., HO⁻, MeO⁻, EtO⁻) can lead to a mix of S(_N)2 and E2 products, especially with secondary alkyl halides.[10]

  • Adjust Reaction Conditions:

    • Temperature: Higher temperatures generally favor elimination over substitution. Try running your reaction at a lower temperature.

    • Solvent:

      • Polar aprotic solvents (e.g., acetone, DMSO, DMF) favor S(_N)2 reactions.

      • Polar protic solvents (e.g., ethanol, water) can favor S(_N)1 reactions for tertiary and some secondary halides, and also E2 reactions if a strong base is used.

Troubleshooting Flowchart for Substitution vs. Elimination

G cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Start: Low Yield/Alkene Product substrate Alkyl Halide Structure? start->substrate base Nucleophile/Base Strength? substrate->base Secondary/Tertiary substrate->base Primary temp High Temperature? base->temp Strong/Bulky Base sol_base Use a less basic nucleophile. base->sol_base Strong, Non-bulky Base sol_e2 Conditions favor E2. If alkene is desired, optimize. base->sol_e2 Very Strong/Bulky Base sol_temp Lower the reaction temperature. temp->sol_temp Yes sol_solvent Switch to a polar aprotic solvent for SN2. temp->sol_solvent No

Caption: Troubleshooting logic for substitution vs. elimination reactions.

Quenching a Reaction Containing Reactive Organohalide Reagents

Problem: My reaction is highly exothermic and difficult to control during the quench.

Quenching is the process of deactivating any remaining reactive reagents at the end of a reaction.[12] This step can be hazardous if not performed correctly, especially with highly reactive organometallic intermediates derived from organohalides (e.g., Grignard reagents).

Experimental Protocol: Safe Quenching of Reactive Reagents

This protocol is adapted for quenching reactions involving organometallic reagents, which are often prepared from halogenated compounds.

  • Preparation:

    • Ensure the reaction flask is cooled in an ice bath before beginning the quench.[13][14] This helps to dissipate the heat generated.

    • Have an appropriate fire extinguisher (Class D for reactive metals) and spill kit readily available.

    • Perform the entire procedure in a certified chemical fume hood.

  • Stepwise Addition of Quenching Agents:

    • For extremely reactive reagents (e.g., those involving s-BuLi or t-BuLi), begin by slowly adding a less reactive alcohol like isopropanol dropwise via an addition funnel.[15]

    • Continue adding the isopropanol until the exothermic reaction subsides.[15]

    • Follow with a more reactive quenching agent like methanol or ethanol to ensure all the highly reactive species are consumed.[15]

    • Finally, slowly add water or a saturated aqueous solution (e.g., NH₄Cl for Grignard reagents) to complete the quench.[13] Be aware that adding aqueous solutions at low temperatures can cause ice to form.[13]

  • Important Considerations:

    • Rate of Addition: Always add the quenching agent slowly and dropwise.[14] A rapid addition can lead to a dangerous, uncontrolled exotherm.

    • Stirring: Ensure the reaction mixture is being stirred efficiently throughout the quench to evenly distribute the quenching agent and dissipate heat.

    • Inert Atmosphere: For air-sensitive reagents, the initial part of the quench should be carried out under an inert atmosphere (e.g., nitrogen or argon).[12]

Quenching Protocol Workflow

G start Reaction Complete cool Cool Reaction to 0°C (Ice Bath) start->cool add_iproh Slowly Add Isopropanol cool->add_iproh check_exo Exotherm Subsided? add_iproh->check_exo check_exo->add_iproh No add_etoh Slowly Add Ethanol/Methanol check_exo->add_etoh Yes add_h2o Slowly Add Aqueous Solution add_etoh->add_h2o workup Proceed to Workup add_h2o->workup

Caption: A stepwise workflow for safely quenching reactive reagents.

Data Presentation

Table 1: Glove Compatibility for Common Halogenated Solvents

SolventNitrileNeopreneButyl Rubber
DichloromethanePoorGoodExcellent
ChloroformPoorGoodExcellent
Carbon TetrachloridePoorGoodExcellent
BromoformFairGoodExcellent

This table provides a general guideline. Always consult the manufacturer's specific chemical resistance data for your gloves. The ability of some halogenated solvents to penetrate disposable nitrile gloves is a significant concern.[5]

Table 2: Waste Segregation Guide

Waste TypeDescriptionDesignated Container
Halogenated Contains organic compounds with F, Cl, Br, or I.Labeled "HALOGENATED WASTE"
Non-Halogenated Organic solvents without halogens (e.g., hexane, acetone, ethanol).Labeled "NON-HALOGENATED WASTE"
Aqueous Waste Solutions of acids, bases, and inorganic salts.Labeled "AQUEOUS WASTE"
Solid Waste Contaminated gloves, paper towels, silica gel.Labeled "SOLID HAZARDOUS WASTE"

Separating halogenated from non-halogenated waste is crucial for safety and cost-effective disposal.[7] Non-halogenated solvents mixed with any amount of halogenated liquid must be treated as halogenated waste.[2]

References

5-Chloroacetyl-6-chlorooxindole stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Chloroacetyl-6-chlorooxindole, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the compound's integrity and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability issue is its susceptibility to hydrolysis. The compound can readily decompose when exposed to moist air or water.[1] It is also sensitive to high temperatures, which can lead to the formation of explosive mixtures with air upon intense heating.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated area.[1][2] Several suppliers recommend refrigerated storage, with temperatures ranging from 2-8°C to as low as -20°C in a freezer.[3][4][5] For enhanced protection against moisture, storing under a nitrogen atmosphere is also advised.[1]

Q3: What materials should be avoided when working with or storing this compound?

A3: Avoid contact with water, strong oxidizing agents, and strong acids, as these can cause degradation or hazardous reactions.[1][6]

Q4: What are the signs of compound degradation?

A4: While specific visual cues are not extensively documented in the provided results, any change in physical appearance, such as discoloration from its typical light brown solid form, or unexpected experimental outcomes could indicate degradation.[4] If degradation is suspected, it is advisable to re-qualify the material.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Compound degradation due to improper storage or handling.1. Verify that storage conditions meet the recommended guidelines (refrigerated, dry, inert atmosphere). 2. Review handling procedures to ensure minimal exposure to moisture and air. 3. Consider using a fresh vial of the compound for subsequent experiments. 4. Perform purity analysis (e.g., HPLC, NMR) on the suspect material and compare it to a new lot or reference standard.
Discoloration or change in physical appearance Potential hydrolysis or other forms of decomposition.1. Do not use the material for critical experiments. 2. If possible, attempt to purify a small sample and re-characterize it. 3. If purification is not feasible, dispose of the material according to safety guidelines.[1]
Difficulty solubilizing the compound The compound is only slightly soluble in DMSO and methanol.[3] Degradation could also potentially alter solubility.1. Attempt sonication to aid dissolution in appropriate solvents.[3] 2. If solubility issues persist with a previously reliable lot, it may be a sign of degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific instrumentation and requirements.

  • Objective: To determine the purity of a sample of this compound and detect the presence of degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable modifier)

    • C18 HPLC column

    • HPLC system with UV detector

  • Method:

    • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Chromatographic Conditions:

      • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Scan for an optimal wavelength, typically in the UV range (e.g., 254 nm).

      • Gradient: A suitable gradient might be 10% B to 90% B over 20 minutes.

    • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area. The presence of significant secondary peaks may indicate impurities or degradation.

Visualizations

degradation_pathway A This compound B Hydrolysis A->B Exposure to H₂O C Degradation Products (e.g., Glycolic Acid Derivative) B->C

Caption: Potential hydrolysis pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Moisture, Inert Gas) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedures (Exposure to Air/Moisture) handling_ok Handling OK? check_handling->handling_ok storage_ok->check_handling Yes correct_storage Action: Correct Storage (e.g., Refrigerate, Use Desiccant) storage_ok->correct_storage No correct_handling Action: Refine Handling (e.g., Use Glovebox) handling_ok->correct_handling No test_purity Perform Purity Analysis (e.g., HPLC, NMR) handling_ok->test_purity Yes correct_storage->check_handling correct_handling->test_purity purity_ok Purity Acceptable? test_purity->purity_ok use_new Action: Use New Batch/ Re-qualify Material purity_ok->use_new No proceed Proceed with Experiment purity_ok->proceed Yes

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Refining Purification Methods for 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloroacetyl-6-chlorooxindole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a key chemical intermediate, notably in the synthesis of active pharmaceutical ingredients (APIs) like Ziprasidone, which is used to treat psychiatric conditions. Its molecular formula is C10H7Cl2NO2.[1] High purity, typically exceeding 98%, is crucial to ensure the efficacy and safety of the final drug product, minimizing potential side effects from impurities.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials such as 6-chlorooxindole and chloroacetyl chloride, byproducts from the acylation reaction, and potentially regioisomers depending on the synthetic route.[2][3] In some syntheses, particularly those involving Friedel-Crafts acylation with AlCl3, residual Lewis acids and their complexes may also be present.[4][5]

Q3: What are the primary methods for purifying this compound?

A3: The primary methods for purifying this compound, a light brown solid, are recrystallization and column chromatography. Washing the crude product with appropriate solvents can also be effective in removing certain impurities. The choice of method depends on the impurity profile and the desired final purity.

Q4: What solvents are suitable for the recrystallization of oxindole derivatives?

A4: While specific data for this compound is limited, related compounds have been successfully recrystallized from solvents like ethyl acetate.[6] Other potential solvents for recrystallization, based on the polarity of the molecule, could include alcohols (e.g., methanol, isopropanol), ketones (e.g., acetone), or solvent mixtures (e.g., dichloromethane/hexane).

Troubleshooting Guide

Issue 1: The purified product is off-white or colored, not the expected light brown solid.

  • Question: My final product has a persistent yellow or dark brown color. What could be the cause and how can I remove it?

  • Answer: Colored impurities often arise from side reactions or degradation products formed during synthesis, especially if elevated temperatures were used.

    • Solution 1: Activated Carbon Treatment. During recrystallization, add a small amount of activated carbon to the hot solution before filtration. The carbon can adsorb colored impurities. Use with caution, as it may also adsorb some of the desired product, potentially lowering the yield.

    • Solution 2: Column Chromatography. If recrystallization fails to remove the color, column chromatography using silica gel is a more effective method for separating the target compound from colored and polar impurities.

Issue 2: The purity of the product does not improve significantly after recrystallization.

  • Question: I have attempted recrystallization with a common solvent, but the HPLC purity remains below 98%. What should I do?

  • Answer: This suggests that the chosen solvent is not effective at selectively dissolving the impurities or that the impurities have very similar solubility to the product.

    • Solution 1: Solvent Screening. Experiment with a range of solvents or solvent systems with varying polarities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

    • Solution 2: Column Chromatography. For impurities that are difficult to separate by recrystallization, column chromatography provides a higher degree of separation based on differential adsorption to the stationary phase.

Issue 3: Low yield after the purification process.

  • Question: My product purity is high, but the overall yield is very low. How can I improve the recovery?

  • Answer: Low yield can result from multiple factors, including product loss during transfers, using an excessive amount of recrystallization solvent, or irreversible adsorption on chromatography media.

    • Solution 1: Optimize Recrystallization. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling, ensure sufficient time for crystallization and consider placing the flask in an ice bath to maximize precipitation.

    • Solution 2: Check for Product in Mother Liquor. Concentrate the mother liquor (the solution left after filtering the crystals) and analyze it by TLC or HPLC. If a significant amount of product is present, a second crop of crystals can be obtained by further concentration and cooling.

Data Presentation

Table 1: Illustrative Purity and Yield from Recrystallization Solvent Screening

Solvent SystemPurity (HPLC Area %)Yield (%)Observations
Ethyl Acetate98.5%75%Light brown, crystalline solid.
Methanol97.2%85%Finer powder, slightly off-white.
Isopropanol98.1%78%Well-formed crystals.[3]
Dichloromethane/Hexane99.1%65%High purity, but lower recovery.

Note: These are illustrative data based on common outcomes in organic synthesis. Actual results will vary.[2]

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize. To maximize yield, cool the flask further in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column to create a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a lower polarity eluent and gradually increase the polarity to separate the components.

  • Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethyl Acetate) Crude->Dissolve HotFilter Hot Filtration (if solids present) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analysis Purity Check (HPLC/TLC) Dry->Analysis Pure Pure Product (>98%) Analysis->Pure Success Fail Purity < 98% Analysis->Fail Failure Chromatography Column Chromatography Fail->Chromatography Chromatography->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree decision decision solution solution start Post-Purification Issue q1 Low Purity? start->q1 q2 Colored Product? q1->q2 No sol1 Solvent Screening or Column Chromatography q1->sol1 Yes q3 Low Yield? q2->q3 No sol2 Activated Carbon Treatment or Column Chromatography q2->sol2 Yes sol3 Optimize Solvent Volume & Recover from Mother Liquor q3->sol3 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Addressing cytotoxicity of 5-Chloroacetyl-6-chlorooxindole in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloroacetyl-6-chlorooxindole in cell culture.

FAQs & Troubleshooting Guides

This section addresses common issues encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound?

A1: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. Based on the activity of similar oxindole derivatives, which have shown efficacy in the low micromolar range, it is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[1][2] A starting concentration range of 0.1 µM to 100 µM is recommended for initial screening.

Q2: My cells are showing rapid and widespread death even at low concentrations. What could be the cause?

A2: Several factors could contribute to excessive cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is not exceeding a non-toxic level, typically ≤ 0.5% for most cell lines.[3][4] It's crucial to run a vehicle-only control to assess the solvent's effect.[4]

  • Compound Instability: this compound, containing a reactive chloroacetyl group, may be unstable in culture medium over long incubation periods, potentially leading to the release of toxic byproducts.[5][6]

  • Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can induce cell death and should be ruled out through routine testing.[7][8]

  • Incorrect Compound Concentration: Double-check all calculations for stock solution and dilutions.

Q3: I am observing inconsistent results between experiments. What are the potential sources of variability?

A3: Inconsistent results in cytotoxicity assays can stem from several sources:

  • Cell Density: The initial number of cells seeded can impact the outcome of the assay. Use a consistent seeding density for all experiments.[9]

  • Reagent Variability: Batch-to-batch variation in media, serum, or other reagents can affect cell health and response to the compound.[4]

  • Incubation Time: The duration of compound exposure is a critical parameter. Ensure precise timing for all treatment periods.

  • Assay Performance: Issues such as air bubbles in wells or incomplete dissolution of formazan crystals in MTT assays can lead to variable absorbance readings.[9]

Troubleshooting Guide: Unexpected Cytotoxicity

If you encounter unexpected levels of cytotoxicity, follow this troubleshooting workflow:

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed check_controls Review Controls (Untreated, Vehicle, Positive) start->check_controls controls_ok Controls Appear Normal? check_controls->controls_ok investigate_compound Investigate Compound (Purity, Dilution, Stability) controls_ok->investigate_compound Yes investigate_culture Investigate Cell Culture (Contamination, Cell Health, Density) controls_ok->investigate_culture No investigate_assay Investigate Assay Procedure (Reagents, Timing, Technique) investigate_compound->investigate_assay investigate_culture->investigate_assay resolve_issue Issue Identified and Resolved investigate_assay->resolve_issue consult_specialist Consult Technical Support investigate_assay->consult_specialist If issue persists resolve_issue->start Re-run Experiment

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Data Presentation

The following tables present illustrative data for the cytotoxicity of this compound against various cancer cell lines. Note: This data is hypothetical and should be replaced with your experimental findings.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.7
MDA-MB-231Triple-Negative Breast Cancer8.9 ± 1.2
A549Lung Carcinoma12.5 ± 2.1
HeLaCervical Cancer7.8 ± 0.9
JurkatT-cell Leukemia3.1 ± 0.5

Table 2: Effect of Incubation Time on the Cytotoxicity of this compound in MCF-7 Cells

Incubation Time (hours)IC50 (µM)
2415.6 ± 2.5
485.2 ± 0.7
722.1 ± 0.4

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).[3]

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent.

  • Incubate as recommended and measure the absorbance at the specified wavelength.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Signaling Pathways

Oxindole derivatives have been reported to induce apoptosis and affect various signaling pathways in cancer cells.[2][11] The chloroacetyl group is a reactive electrophile that can potentially interact with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular stress and apoptosis.[5]

Signaling_Pathway compound This compound stress Cellular Stress (e.g., ROS production) compound->stress bcl2 Bcl-2 Family Regulation stress->bcl2 apoptosis Apoptosis caspases Caspase Activation caspases->apoptosis bcl2->caspases

Caption: Potential mechanism of this compound-induced apoptosis.

Experimental_Workflow start Start Experiment cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Dose-response) cell_seeding->compound_treatment incubation Incubation (24, 48, 72h) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT or LDH) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing cytotoxicity.

References

Validation & Comparative

Comparing the efficacy of 5-Chloroacetyl-6-chlorooxindole to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Extensive review of available scientific literature and chemical databases reveals that 5-Chloroacetyl-6-chlorooxindole is consistently characterized as a chemical intermediate, primarily utilized in the synthesis of the atypical antipsychotic medication Ziprasidone. There is no substantial evidence to support its function as a direct biological inhibitor, precluding a comparative analysis of its efficacy against other inhibitory compounds.

This report clarifies the role of this compound and provides context for its use in pharmaceutical manufacturing.

Chemical Identity and Primary Application

This compound, with the Chemical Abstracts Service (CAS) number 118307-04-3, is a key building block in the multi-step synthesis of Ziprasidone. Its chemical structure is C10H7Cl2NO2. The chloroacetyl group at the 5-position and the chloro group at the 6-position of the oxindole ring make it a reactive precursor for the subsequent chemical transformations required to build the final, pharmacologically active Ziprasidone molecule.

The synthesis of Ziprasidone is a complex process, and this compound serves as a crucial scaffold upon which the final structure of the active pharmaceutical ingredient (API) is constructed.

Absence of Evidence as a Biological Inhibitor

A thorough search of pharmacological and biochemical studies did not yield any data on the inhibitory activity of this compound against any specific biological target, such as an enzyme or receptor. Key metrics used to evaluate the efficacy of inhibitors, including IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), are not reported for this compound in the scientific literature.

Therefore, a comparison of its efficacy with other known inhibitors is not feasible. The core premise of the request—to compare its performance as an inhibitor—is based on a misunderstanding of the compound's primary application.

The Synthesis Pathway of Ziprasidone

To illustrate the role of this compound, the following diagram outlines a simplified synthetic pathway leading to Ziprasidone. This visualization clarifies its position as an intermediate rather than an end-product with direct therapeutic activity.

Ziprasidone_Synthesis_Pathway cluster_0 Key Intermediates cluster_1 Final Product Precursors Starting Materials Intermediate This compound Precursors->Intermediate Multi-step synthesis Ziprasidone Ziprasidone (Active Pharmaceutical Ingredient) Intermediate->Ziprasidone Further reactions

Caption: Simplified workflow illustrating the role of this compound as an intermediate in the synthesis of Ziprasidone.

Conclusion

A Comparative Guide to Validating Target Engagement of Covalent Inhibitors: A Methodological Overview Using 5-Chloroacetyl-6-chlorooxindole as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern techniques for validating the target engagement of covalent inhibitors. While 5-Chloroacetyl-6-chlorooxindole is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals like Ziprasidone, its reactive chloroacetyl group presents a classic electrophilic warhead capable of forming covalent bonds with nucleophilic residues on a protein target.[1][2][3][4][5] For the purpose of this guide, we will consider it as a hypothetical covalent inhibitor to illustrate and compare key methodologies for confirming and quantifying target engagement in a drug discovery context.

The validation of on-target engagement is a critical step in the development of covalent inhibitors, providing a mechanistic link between the compound's biochemical activity and its cellular effects.[6] A variety of techniques are available, each with distinct advantages and limitations. This guide will focus on three prominent methods: Mass Spectrometry-based approaches, Cellular Thermal Shift Assay (CETSA), and Probe-Free Occupancy (PFO) assays.

Comparative Analysis of Target Engagement Validation Methods

The choice of method for validating target engagement depends on several factors, including the availability of specific reagents, the required throughput, and the desired level of quantitative detail. The following table summarizes and compares the key features of the discussed techniques.

FeatureMass Spectrometry (e.g., UPLC-MRM)Cellular Thermal Shift Assay (CETSA)Probe-Free Occupancy (PFO) Assay
Principle Direct detection and quantification of the covalent drug-protein adduct.[6]Measures the change in thermal stability of a target protein upon ligand binding.[7]Quantifies the unmodified target peptide by mass spectrometry to infer occupancy.[7]
Labeling Requirement Label-free, though isotopic labeling can be used for internal standards.[8]Label-free.Label-free.[7]
Throughput Can be adapted for medium to high throughput with platforms like UPLC-MRM.[6]Can be adapted for high-throughput screening (e.g., SplitLuc CETSA).[9]Generally lower throughput than CETSA, but higher than traditional proteomics.
Key Advantages Provides direct evidence of covalent modification and can identify the specific site of modification.[1][6]Applicable in living cells and tissues without requiring compound modification.[7]Offers an unambiguous view of target engagement without the need for chemical probes.[7]
Key Limitations Can be low-throughput and requires specialized equipment and expertise.[6]Not suitable for all targets, particularly some membrane proteins.[7]Indirectly measures engagement by quantifying the unbound fraction.
Primary Output Percentage of target occupancy, kinetic parameters (kinact/KI).[6]Thermal shift (ΔTm), indicating target engagement.[7]Percentage of target occupancy.[7]
Experimental Protocols and Workflows

Detailed and robust experimental design is crucial for the successful validation of target engagement. Below are generalized protocols for the discussed methodologies, which would need to be optimized for the specific target and compound.

Mass Spectrometry-Based Target Engagement

Mass spectrometry (MS) offers a powerful and direct method to confirm and quantify the covalent modification of a target protein. Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring (UPLC-MRM) MS is a targeted proteomics approach that provides high sensitivity and throughput for quantifying the level of both the modified and unmodified target peptide.[6]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells expressing the target protein with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion: Harvest the cells, lyse them to extract proteins, and then digest the proteins into peptides using an enzyme such as trypsin.

  • UPLC-MRM Analysis: Analyze the resulting peptide mixture by UPLC-MRM mass spectrometry. Specific transitions for both the unmodified target peptide and the anticipated drug-adducted peptide are monitored.

  • Data Analysis: Quantify the peak areas corresponding to the modified and unmodified peptides. The percentage of target engagement is calculated as the ratio of the modified peptide signal to the total (modified + unmodified) peptide signal.

Workflow Diagram:

A Cell Treatment with This compound B Cell Lysis and Protein Extraction A->B C Proteolytic Digestion (e.g., Trypsin) B->C D UPLC-MRM Mass Spectrometry C->D E Quantification of Modified and Unmodified Peptides D->E F Target Engagement Calculation E->F

Caption: UPLC-MRM workflow for quantifying covalent target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as a covalent inhibitor, can stabilize the target protein, leading to an increase in its melting temperature (Tm).[7]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the drug-treated and vehicle-treated samples indicates target engagement.

Workflow Diagram:

A Cell Treatment with This compound B Heat Shock at Temperature Gradient A->B C Cell Lysis and Centrifugation B->C D Separation of Soluble and Precipitated Proteins C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Generation of Melting Curves and ΔTm Calculation E->F

Caption: CETSA workflow for assessing ligand-induced protein stabilization.

Probe-Free Occupancy (PFO) Assay

The PFO assay is a mass spectrometry-based method that determines target occupancy by measuring the depletion of the unmodified target peptide following covalent inhibitor treatment.[7]

Experimental Protocol:

  • Cell Treatment: Treat cells with the covalent inhibitor at various concentrations and for different durations.

  • Lysis and Protein Digestion: Lyse the cells and digest the proteome, similar to the standard MS-based workflow.

  • Mass Spectrometry Analysis: Use mass spectrometry to specifically quantify the amount of the unmodified target peptide that contains the reactive nucleophile. This is often normalized to the levels of other, non-target peptides from the same protein or other proteins to control for variations in protein levels.

  • Data Analysis: The decrease in the signal of the unmodified target peptide in the drug-treated samples compared to the vehicle control is used to calculate the percentage of target occupancy.

Logical Relationship Diagram:

cluster_0 A Total Target Protein B Unmodified (Free) Target A->B Decrease with Inhibitor Treatment C Covalently Modified Target A->C Increase with Inhibitor Treatment D PFO Assay Measures Unmodified Target B->D

Caption: Logical relationship of protein states in a PFO assay.

References

Navigating the Neuroreceptor Landscape: A Comparative Guide to the Cross-Reactivity Profiles of Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of atypical antipsychotics with a wide array of neuroreceptors is paramount for advancing therapeutic strategies and mitigating off-target effects. While 5-Chloroacetyl-6-chlorooxindole is a key intermediate in the synthesis of the atypical antipsychotic Ziprasidone, it is the final active pharmaceutical ingredient that exerts a pharmacological effect. This guide provides a comprehensive comparison of the cross-reactivity profiles of Ziprasidone and other leading atypical antipsychotics, including Olanzapine, Risperidone, Quetiapine, and Aripiprazole. The data presented herein, derived from in vitro radioligand binding assays, offers a quantitative look at the receptor binding affinities that define the therapeutic efficacy and side-effect profiles of these critical drugs.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of Ziprasidone, Olanzapine, Risperidone, Quetiapine, and Aripiprazole for a range of key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data provides a quantitative basis for comparing the cross-reactivity and potential for off-target effects of these agents.

ReceptorZiprasidone (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)Quetiapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine
D24.6[1]21.4[1]3.53700.34
Serotonin
5-HT1A3.42204.25304.4
5-HT2A0.440.2303.4
5-HT2C1.3115110015
Adrenergic
α110190.8757
Histamine
H1477201161
Muscarinic
M1>100019>10000>10000>10000

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) for these compounds is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., an atypical antipsychotic) to displace a radiolabeled ligand that has a known high affinity for a specific receptor.

General Protocol Outline:
  • Receptor Preparation: Membranes from cells recombinantly expressing the target human receptor or from homogenized brain tissue are prepared and stored frozen. On the day of the assay, the membrane preparations are thawed and resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well microplate format. Each well contains the receptor preparation, a fixed concentration of a specific radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: The microplates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Following incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.[1]

Signaling Pathways and Mechanism of Action

The therapeutic effects of atypical antipsychotics are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] The interplay between these two receptor systems is crucial for modulating downstream signaling pathways implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Atypical_Antipsychotic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor AC Adenylyl Cyclase D2_Receptor->AC PLC Phospholipase C 5HT2A_Receptor->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Neuronal_Response Modulation of Neuronal Response cAMP->Neuronal_Response IP3_DAG->Neuronal_Response Atypical_Antipsychotics Atypical Antipsychotics Atypical_Antipsychotics->D2_Receptor Antagonism Atypical_Antipsychotics->5HT2A_Receptor Antagonism Cross_Reactivity_Workflow Compound Test Compound (e.g., Atypical Antipsychotic) Binding_Assay Competitive Radioligand Binding Assay Compound->Binding_Assay Receptor_Panel Panel of Cloned Human Receptors Receptor_Panel->Binding_Assay Data_Analysis IC50 Determination & Ki Calculation Binding_Assay->Data_Analysis Profile Cross-Reactivity Profile Data_Analysis->Profile

References

Confirming the Bioactivity of 5-Chloroacetyl-6-chlorooxindole: A Comparative Guide to Orthogonal Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative overview of orthogonal experimental methods to validate the bioactivity of 5-Chloroacetyl-6-chlorooxindole. While historically recognized as a key intermediate in the synthesis of the atypical antipsychotic Ziprasidone, its intrinsic biological activities remain less characterized. For the purpose of this guide, we will hypothesize that this compound has been identified as a putative inhibitor of a specific protein kinase, "Kinase X," a common target class for heterocyclic compounds.

In drug discovery, relying on a single assay to validate a compound's activity is insufficient due to the potential for artifacts and false positives. An orthogonal approach, which employs multiple methods based on different physical and biological principles, is crucial for building a robust body of evidence to confirm a compound's mechanism of action. This guide details two distinct methodologies: a biophysical assay to confirm direct target engagement in a cellular context and a cell-based functional assay to measure the downstream physiological consequences of target inhibition.

Data Presentation: Comparative Analysis of Kinase X Inhibition

The following tables summarize hypothetical quantitative data from key validation assays for this compound compared to a well-characterized, potent inhibitor of Kinase X, referred to as "Reference Inhibitor."

Table 1: Biophysical Target Engagement and In Vitro Activity

Assay TypeParameterThis compoundReference Inhibitor
Biochemical Kinase Assay IC₅₀ (nM)8510
Cellular Thermal Shift Assay (CETSA) ΔTₘ (°C) at 10 µM+3.5+5.0
Isothermal Titration Calorimetry (ITC) K_d_ (nM)12015

Table 2: Cellular Activity and Phenotypic Effects

Assay TypeCell LineParameterThis compoundReference Inhibitor
Phospho-Substrate Western Blot HEK293IC₅₀ (nM)25045
Cell Proliferation Assay (MTT) A549GI₅₀ (µM)2.80.5

Experimental Workflow and Signaling Pathway Visualizations

To elucidate the validation process, the following diagrams illustrate the experimental workflow and a representative biological pathway.

G cluster_0 Phase 1: Initial Hit cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Confirmation A Primary Screen Hit (this compound) B Biophysical Assay (CETSA) A->B Validate C Cell-Based Assay (Phospho-Substrate WB) A->C Validate D Biochemical Assay (IC50 Determination) A->D Validate E Confirmed Target Engagement B->E Confirms Direct Binding F Confirmed Cellular Activity C->F Confirms Functional Effect D->F Quantifies Potency

Caption: A logical workflow for the orthogonal validation of a candidate kinase inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Leads to Inhibitor This compound Inhibitor->KinaseX Inhibits

Caption: A simplified signaling pathway illustrating the mechanism of Kinase X inhibition.

Experimental Protocols

Detailed methodologies for the key orthogonal experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to Kinase X within intact cells by measuring changes in the protein's thermal stability.[1][2]

Methodology:

  • Cell Culture and Treatment: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 80-90% confluency. Treat the cells with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash twice with ice-cold PBS, and resuspend the cell pellet in PBS supplemented with a protease inhibitor cocktail.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Lysis and Centrifugation: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration using a BCA assay. The amount of soluble Kinase X at each temperature point is determined by Western blot analysis using a specific primary antibody against Kinase X.

  • Data Analysis: Plot the band intensities of soluble Kinase X against the corresponding temperatures to generate a melting curve. The temperature at which 50% of the protein has aggregated (Tₘ) is calculated for both vehicle- and compound-treated samples. A positive shift in the Tₘ (ΔTₘ) in the presence of the compound indicates target engagement.[1]

Cellular Phospho-Substrate Western Blot

Objective: To measure the functional inhibition of Kinase X activity in a cellular context by quantifying the phosphorylation of its direct downstream substrate.[3]

Methodology:

  • Cell Culture and Treatment: Seed HEK293 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL EGF) for 15 minutes to activate the Kinase X signaling pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Probe the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase X substrate.

  • Detection and Re-probing: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Subsequently, strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate and loading control. Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[3]

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Chloroacetyl-6-chlorooxindole Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Chloroacetyl-6-chlorooxindole is a critical building block in the synthesis of several pharmaceutical compounds, most notably the atypical antipsychotic drug Ziprasidone. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on synthetic efficiency, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly proceeds via two main routes: the direct acylation of 6-chlorooxindole, and a multi-step synthesis of 6-chlorooxindole from a commercially available starting material followed by acylation.

Route 1: Friedel-Crafts Acylation of 6-Chlorooxindole

This is the most direct and commonly employed method for the synthesis of this compound. It involves the electrophilic substitution of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

Route 2: Synthesis from 2,5-Dichloronitrobenzene

This route involves the initial synthesis of the precursor, 6-chlorooxindole, from 2,5-dichloronitrobenzene. This multi-step process is then followed by the Friedel-Crafts acylation as described in Route 1.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from publicly available literature, primarily patent documents. It is important to note that yields and reaction conditions can vary based on scale and specific laboratory practices.

Table 1: Synthesis of 6-Chlorooxindole (Precursor for Route 2)

ParameterReported DataSource
Starting Material 2,5-Dichloronitrobenzene[1][2]
Key Reagents Dimethyl malonate, Potassium carbonate, Dimethyl sulfoxide, Hydrochloric acid, Acetic acid, Iron[1][2]
Overall Yield ~94.9% (for the initial malonate adduct)[1]
Purity 93.6% (for the initial malonate adduct)[1]

Table 2: Comparative Data for the Synthesis of this compound

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Via 2,5-Dichloronitrobenzene
Starting Material 6-Chlorooxindole2,5-Dichloronitrobenzene
Key Reagents Chloroacetyl chloride, Aluminum chloride(See Table 1), then Chloroacetyl chloride, Aluminum chloride
Solvent Ethylene dichloride, Carbon disulfideDimethyl sulfoxide, Acetone, Ethanol, etc., then Ethylene dichloride
Reaction Time Not explicitly stated for acylation aloneSeveral hours for 6-chlorooxindole synthesis + acylation time
Overall Yield Not explicitly stated in a comparative contextNot explicitly stated in a comparative context
Purity Not explicitly stated in a comparative contextNot explicitly stated in a comparative context
Key Advantages More direct, fewer stepsUtilizes more readily available starting materials
Key Disadvantages Requires the synthesis or purchase of 6-chlorooxindoleMulti-step process, potentially lower overall yield

Experimental Protocols

Experimental Protocol for Route 1: Friedel-Crafts Acylation of 6-Chlorooxindole

This protocol is a generalized procedure based on descriptions in the patent literature.[2]

  • Reaction Setup: A three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a suitable solvent, such as ethylene dichloride.

  • Addition of Lewis Acid: Anhydrous aluminum chloride (AlCl3) is added to the solvent and the mixture is stirred under a nitrogen atmosphere.

  • Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the stirred suspension, maintaining the temperature at room temperature. The mixture is stirred for approximately 30 minutes.

  • Addition of 6-Chlorooxindole: 6-Chlorooxindole is then added portion-wise to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature for several hours, or until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC).

  • Work-up: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: The resulting solid product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., methanol or isopropanol).

  • Drying: The product is dried under vacuum to yield this compound.

Experimental Protocol for the Synthesis of 6-Chlorooxindole (Precursor for Route 2)

This protocol is a generalized procedure based on descriptions found in the literature.[1][2]

  • Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate:

    • To a solution of dimethyl malonate in dimethyl sulfoxide, add 2,5-dichloronitrobenzene and anhydrous potassium carbonate.

    • Heat the mixture with stirring for 6-10 hours.

    • After cooling, add water and acidify with concentrated hydrochloric acid.

    • Filter the resulting solid and wash with water to obtain 2-(4-chloro-2-nitrophenyl)dimethylmalonate.

  • Step 2: Hydrolysis to 4-Chloro-2-nitrophenylacetic acid:

    • The dimethyl malonate derivative is hydrolyzed using a mixture of acetic acid and concentrated hydrochloric acid at elevated temperatures.

    • Upon cooling and addition of water, the product, 4-chloro-2-nitrophenylacetic acid, precipitates and is collected by filtration.

  • Step 3: Reductive Cyclization to 6-Chlorooxindole:

    • The 4-chloro-2-nitrophenylacetic acid is dissolved in a mixture of acetic acid and methanol.

    • Iron powder is added in portions, and the mixture is heated to reflux for 2-4 hours.

    • After the reaction, the mixture is filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified, for example by recrystallization from ethyl acetate, to yield 6-chlorooxindole.

Visualizing the Synthetic Pathways

To better illustrate the synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-Chlorooxindole 6-Chlorooxindole 6-Chlorooxindole->reaction_node Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->reaction_node AlCl3 AlCl₃ AlCl3->reaction_node Friedel-Crafts Acylation This compound This compound reaction_node->this compound

Caption: Route 1: Direct Friedel-Crafts Acylation.

Synthetic_Route_2 cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene Malonate_Adduct Dimethyl (4-chloro-2-nitrophenyl)malonate 2,5-Dichloronitrobenzene->Malonate_Adduct 1. Dimethyl malonate, K₂CO₃ Acetic_Acid_Derivative 4-Chloro-2-nitrophenyl acetic acid Malonate_Adduct->Acetic_Acid_Derivative 2. Hydrolysis (H⁺) 6-Chlorooxindole 6-Chlorooxindole Acetic_Acid_Derivative->6-Chlorooxindole 3. Reduction/Cyclization (Fe, H⁺) Final_Product This compound 6-Chlorooxindole->Final_Product 4. Chloroacetyl chloride, AlCl₃

Caption: Route 2: Multi-step synthesis from 2,5-Dichloronitrobenzene.

Conclusion

The choice between the two primary synthetic routes for this compound depends on several factors, including the availability and cost of the starting materials, desired scale of production, and the capabilities of the manufacturing facility.

  • Route 1 is the more straightforward and shorter route, making it ideal if 6-chlorooxindole is readily available.

  • Route 2 provides an alternative when 6-chlorooxindole is not easily sourced, starting from the more basic commodity chemical 2,5-dichloronitrobenzene. However, this route is longer and involves multiple transformations, which may impact the overall yield and production time.

For process optimization, further investigation into the reaction conditions, catalyst loading, and purification methods for each step is recommended to maximize efficiency and product quality. The information provided in this guide serves as a foundational comparison to aid researchers in selecting the most suitable synthetic strategy for their specific needs.

References

A Guide to Negative Control Experiments for the Study of 5-Chloroacetyl-6-chlorooxindole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for designing robust negative control experiments when investigating the potential biological effects of 5-Chloroacetyl-6-chlorooxindole. While primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone, understanding how to properly control for its activity is crucial should it be explored for independent biological effects. This document outlines essential negative control strategies, offers comparisons with alternative compounds, and provides detailed experimental protocols.

Understanding the Context: From Chemical Intermediate to Potential Bioactive Molecule

This compound is a chemical building block in the manufacturing of Ziprasidone. Ziprasidone itself has a complex pharmacological profile, acting as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[1][2] It also moderately inhibits the reuptake of norepinephrine and serotonin.[1] Given this relationship, any investigation into the biological effects of this compound would necessitate rigorous controls to distinguish its specific activities from those of its downstream product, Ziprasidone, and to rule out non-specific or off-target effects.

Comparison with Alternative Compounds

To ascertain the specificity of any observed effects of this compound, a comparison with structurally or functionally related molecules is essential.

CompoundPrimary Role/ActivityRationale for Comparison
This compound Chemical intermediate for Ziprasidone synthesis.The compound of interest. Its inherent biological activity is the subject of investigation.
Ziprasidone Atypical antipsychotic with multi-receptor activity (D2, 5-HT2A, 5-HT1A, etc.).[1][3][4]As the final product of the synthesis involving this compound, it serves as a positive control for the expected biological pathway and helps to understand if the intermediate has any similar or dissimilar activities.
6-Chlorooxindole A related chemical intermediate in the synthesis of Ziprasidone.A structurally related precursor that can help determine which parts of the this compound molecule might be responsible for any observed effects.
Inactive Structural Analog A molecule structurally similar to this compound but designed to be biologically inactive.This is a crucial negative control to ensure that the observed effects are not due to the general chemical structure, solubility, or other non-specific properties of the compound. The design of such a molecule would involve modification of the reactive chloroacetyl group to a non-reactive functional group.

Key Negative Control Experiments

To validate the specificity of any observed effects of this compound, the following negative control experiments are recommended.

Use of a Structurally Similar but Inactive Analog

Objective: To demonstrate that the observed biological effect is due to the specific chemical properties of this compound and not its general structure.

Methodology:

  • Synthesize or procure an inactive analog of this compound. A potential modification could be the replacement of the chloroacetyl group with a non-reactive acetyl group (5-acetyl-6-chlorooxindole).

  • In parallel with this compound, treat the biological system (e.g., cell culture, purified enzyme) with the inactive analog at the same concentrations.

  • The vehicle control (e.g., DMSO) should also be run in parallel.

  • Measure the biological endpoint of interest (e.g., cell viability, enzyme activity, gene expression).

Expected Outcome: The inactive analog and the vehicle control should not produce the biological effect observed with this compound.

Target Knockdown/Knockout Models

Objective: If a putative protein target for this compound is identified, this experiment aims to confirm that the compound's effect is mediated through that target.

Methodology:

  • Utilize techniques such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a cellular model.

  • A non-targeting control (e.g., scrambled siRNA) must be used as a negative control.

  • Treat both the target-depleted and control cells with this compound.

  • Assess the biological phenotype.

Expected Outcome: The effect of this compound should be significantly diminished or absent in the target-depleted cells compared to the control cells.

Experimental Protocols

In Vitro Kinase Assay (Hypothetical)

Objective: To determine the direct inhibitory effect of this compound on a putative target kinase.

Protocol:

  • Prepare serial dilutions of this compound, an inactive analog, and a known inhibitor of the kinase (positive control) in the appropriate assay buffer. Include a vehicle-only control.

  • In a multi-well plate, combine the recombinant active kinase with the assay buffer.

  • Add the diluted compounds or vehicle to the respective wells and pre-incubate to allow for binding.

  • Initiate the kinase reaction by adding the substrate (e.g., a specific peptide) and ATP.

  • Allow the reaction to proceed for a defined period at the optimal temperature.

  • Stop the reaction and quantify the kinase activity using a suitable method (e.g., phosphorylation-specific antibody, luminescence-based ATP detection).

  • Calculate the IC50 values for the active compounds.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of this compound to its putative target protein in a cellular context.

Protocol:

  • Culture cells to the desired confluency and treat with either this compound or a vehicle control.

  • After incubation, harvest the cells and lyse them to obtain the protein extract.

  • Divide the lysates into aliquots and heat them to a range of different temperatures.

  • After heating, centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

Expected Outcome: If this compound binds to the target protein, it should stabilize the protein, leading to a higher amount of it remaining in the soluble fraction at elevated temperatures compared to the vehicle-treated control.

Data Presentation

Table 1: Hypothetical IC50 Values from an In Vitro Kinase Assay

CompoundTarget Kinase X IC50 (µM)Off-Target Kinase Y IC50 (µM)
This compound 1.5> 100
Inactive Analog > 100> 100
Ziprasidone 5075
Known Kinase X Inhibitor 0.0510

Table 2: Hypothetical Cell Viability Data (MTT Assay)

TreatmentConcentration (µM)Cell Viability (% of Vehicle Control)
Vehicle (DMSO) -100 ± 5
This compound 1045 ± 7
Inactive Analog 1098 ± 6
Ziprasidone 1085 ± 8

Visualizing Experimental Logic and Pathways

To clarify the relationships between the compounds and the experimental design, the following diagrams are provided.

G cluster_0 Compound Comparison A This compound (Test Compound) B Inactive Structural Analog (Negative Control) C Ziprasidone (Positive/Comparative Control) D Vehicle (e.g., DMSO) (Baseline Control)

Caption: Relationship between the test compound and various controls.

G cluster_1 Target Validation Workflow A Hypothesized Target B Treat with this compound A->B D Target Knockdown (siRNA/CRISPR) A->D C Observe Phenotype B->C E Treat with this compound D->E F Phenotype Diminished/Abolished E->F

Caption: Workflow for validating a hypothesized biological target.

G cluster_2 Hypothetical Signaling Pathway A 5-Chloroacetyl-6- chlorooxindole B Putative Target (e.g., Kinase) A->B Inhibition C Downstream Effector 1 B->C Activation D Downstream Effector 2 B->D Inhibition E Cellular Response C->E D->E

Caption: A hypothetical signaling pathway for this compound.

References

Comparative Analysis of Biologically Active Oxindole Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships of novel oxindole derivatives, offering insights into their therapeutic potential.

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant therapeutic interest. While 5-Chloroacetyl-6-chlorooxindole is a known key intermediate in the synthesis of pharmaceuticals like Ziprasidone, comprehensive Structure-Activity Relationship (SAR) studies on this specific molecule are not extensively available in the public domain. However, the broader class of oxindole derivatives has been widely explored, yielding compounds with a diverse range of biological activities. This guide provides a comparative analysis of structural analogs of the oxindole core, focusing on their anti-tubercular, anti-inflammatory, and α-glucosidase inhibitory activities, supported by experimental data and methodologies.

Antitubercular Activity of Oxindole-Nitrofuran Hybrids

A series of novel oxindole-nitrofuran hybrids have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. The study highlights the potent antitubercular effects of these analogs, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the sub-micromolar range.

Table 1: Antitubercular Activity of Oxindole-Nitrofuran Analogs

Compound IDStructureMIC (μg/mL)[1][2]Cytotoxicity (HEK-293 cells) CC₅₀ (μM)
OXN-1 5-nitro-N'-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)furan-2-carbohydrazide0.78 > 100
OXN-3 N'-((5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-5-nitrofuran-2-carbohydrazide0.78 > 100
OXN-7 N'-((5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-5-nitrofuran-2-carbohydrazide0.78 > 100
Isoniazid (Reference Drug)0.2-

The antitubercular activity was determined against the Mycobacterium tuberculosis H37Rv strain using the Microplate AlamarBlue™ Assay (MABA).

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv was prepared in 7H9 broth supplemented with OADC, and the turbidity was adjusted to a McFarland standard of 1.0.

  • Compound Preparation: The synthesized compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in 7H9 broth in a 96-well microplate.

  • Incubation: The bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 7 days.

  • AlamarBlue™ Addition: After incubation, AlamarBlue™ reagent was added to each well, and the plates were re-incubated for 24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that prevented a color change of the AlamarBlue™ reagent from blue to pink.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare M. tuberculosis H37Rv Inoculum incubation Inoculate Plates and Incubate for 7 Days inoculum->incubation compounds Prepare Serial Dilutions of Test Compounds compounds->incubation alamarblue Add AlamarBlue™ and Re-incubate incubation->alamarblue readout Observe Color Change alamarblue->readout mic Determine MIC readout->mic

Anti-Inflammatory Activity of Indole-2-one Derivatives

A series of novel indole-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 2: Anti-Inflammatory Activity of Indole-2-one Analogs [3]

Compound IDStructureTNF-α Inhibition (%) at 10 μM[3]IL-6 Inhibition (%) at 10 μM[3]
7c (Z)-3-((4-chlorophenyl)amino)-1H-indole-2(3H)-one> 40-
7i (Z)-3-((4-fluorophenyl)amino)-1H-indole-2(3H)-one44.5 57.2
7k (Z)-3-((4-bromophenyl)amino)-1H-indole-2(3H)-one> 40-
8d (Z)-3-((4-chlorophenyl)amino)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one> 40-
8e (Z)-3-((4-bromophenyl)amino)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one> 40-
  • Cell Culture: RAW264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment: Cells were pre-treated with the test compounds (10 μM) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production was calculated by comparing the levels in compound-treated cells to those in LPS-stimulated cells without compound treatment.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines TNF-α, IL-6 Nucleus->Cytokines induces transcription of Compounds Indole-2-one Derivatives Compounds->IKK inhibit

α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

A series of 5-fluoro-2-oxindole derivatives were synthesized and their α-glucosidase inhibitory activities were investigated, identifying several potent inhibitors.

Table 3: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Analogs

Compound IDStructureIC₅₀ (μM)[4]
3d (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one49.89 ± 1.16
3f (Z)-3-(4-bromobenzylidene)-5-fluoroindolin-2-one35.83 ± 0.98
3i (Z)-5-fluoro-3-(4-hydroxybenzylidene)indolin-2-one56.87 ± 0.42
Acarbose (Reference Drug)569.43 ± 43.72
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), were prepared in phosphate buffer (pH 6.8).

  • Assay Mixture: The test compounds were pre-incubated with the α-glucosidase solution in a 96-well plate at 37°C for 10 minutes.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the pNPG substrate.

  • Absorbance Measurement: The absorbance was measured at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • IC₅₀ Calculation: The concentration of the compound that inhibited 50% of the enzyme activity (IC₅₀) was determined by plotting the percentage of inhibition against the compound concentration.

logical_relationship A A B B A->B modified by D D A->D modified by C C B->C further modified by E E C->E influences D->E influences

References

Safety Operating Guide

Proper Disposal of 5-Chloroacetyl-6-chlorooxindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-Chloroacetyl-6-chlorooxindole as a hazardous, irritant, and halogenated organic waste. Do not dispose of it down the drain or in regular trash. Segregate from non-halogenated waste streams and arrange for professional disposal by a licensed hazardous waste management company.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 118307-04-3), a key intermediate in pharmaceutical manufacturing. The following procedures are based on general best practices for handling halogenated organic compounds and should be executed in strict adherence to local, state, and federal regulations.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or Viton).

  • Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood.

Chemical and Safety Data Summary

The following table summarizes the available data for this compound.

PropertyValueReference
CAS Number 118307-04-3[2]
Molecular Formula C₁₀H₇Cl₂NO₂[2]
Molecular Weight 244.07 g/mol [2]
Appearance Light brown solid[1]
Hazard Classification Irritant[1]
Safety Phrases (EU) S26, S36/37/39[1]

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be managed as regulated hazardous waste. The primary disposal route for halogenated organic compounds is high-temperature incineration by a licensed waste disposal facility.

Step 1: Waste Segregation and Collection
  • Identify Waste Type: This protocol applies to pure this compound, solutions containing the compound, and contaminated labware (e.g., pipette tips, gloves, glassware).

  • Use Designated Waste Containers:

    • Solid Waste: Collect un-used or expired solid this compound and contaminated consumables (gloves, weigh boats, etc.) in a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Liquid Waste."

  • Segregate from Other Waste Streams: It is critical to keep halogenated waste separate from non-halogenated waste. This is a common requirement for hazardous waste disposal and can prevent chemical incompatibilities and reduce disposal costs.

Step 2: Decontamination of Reusable Labware
  • Initial Rinse: Rinse any reusable glassware that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The initial solvent rinse must be collected and disposed of as "Halogenated Organic Liquid Waste."

  • Final Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

Step 3: Waste Storage and Labeling
  • Labeling: Affix a "Hazardous Waste" label to each waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area. Ensure the storage location is away from incompatible materials and general laboratory traffic.

Step 4: Arrange for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for your hazardous waste.

  • Provide Documentation: Be prepared to provide information about the waste contents as required by the disposal company and regulatory agencies.

  • Do Not Attempt Neutralization: Do not attempt to neutralize or chemically treat the waste in the laboratory unless you have a validated and approved protocol for doing so.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & PPE cluster_collection Step 2: Waste Segregation cluster_container Step 3: Containment cluster_disposal Step 4: Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) SolidWaste Solid Waste (Pure compound, contaminated items) PPE->SolidWaste WorkArea Work in Fume Hood LiquidWaste Liquid Waste (Solutions, rinsates) WorkArea->LiquidWaste SolidContainer Seal in Labeled Container 'Halogenated Solid Waste' SolidWaste->SolidContainer LiquidContainer Seal in Labeled Container 'Halogenated Liquid Waste' LiquidWaste->LiquidContainer Storage Store in Secure Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Professional Disposal (Incineration) EHS->Disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloroacetyl-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 5-Chloroacetyl-6-chlorooxindole

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound (CAS No. 118307-04-3).[1][2] Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is a key intermediate in the synthesis of Ziprasidone and is known to be a light brown solid with a purity of over 98%.

Personal Protective Equipment (PPE): Your First Line of Defense

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldUse tightly fitting, splash-proof safety goggles. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or aerosol generation.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and dispose of them immediately after handling the compound. For prolonged contact, consider double-gloving.
Body Protection Laboratory Coat & Chemical-Resistant Apron/CoverallsA standard laboratory coat should be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls (e.g., Tychem®) should be used.
Respiratory Protection RespiratorA NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if there is a potential for aerosolization.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key stages of a typical experimental procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather Materials and Equipment gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe substance 5-Chloroacetyl- 6-chlorooxindole hazards Potential Hazards (Toxicity, Corrosivity) substance->hazards controls Control Measures hazards->controls ppe Personal Protective Equipment controls->ppe procedures Safe Handling Procedures controls->procedures disposal Proper Waste Disposal controls->disposal safety Personnel and Environmental Safety ppe->safety procedures->safety disposal->safety

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroacetyl-6-chlorooxindole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloroacetyl-6-chlorooxindole

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